Product packaging for Cyhalodiamide(Cat. No.:CAS No. 1262605-53-7)

Cyhalodiamide

Cat. No.: B1471301
CAS No.: 1262605-53-7
M. Wt: 523.8 g/mol
InChI Key: NNRSYETYEADPBW-UHFFFAOYSA-N
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Description

Cyhalodiamide is a dicarboxylic acid diamide obtained by formal condensation of the two carboxy groups of 2-chlorophthalic acid with the amino groups of 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline and 2-amino-2-methylpropanenitrile. It has a role as an insecticide and an agrochemical. It is a dicarboxylic acid diamide, an aromatic amide, an organofluorine compound, a member of monochlorobenzenes and a nitrile. It derives from a phthalic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17ClF7N3O2 B1471301 Cyhalodiamide CAS No. 1262605-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-N-(2-cyanopropan-2-yl)-1-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]benzene-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF7N3O2/c1-11-9-12(20(24,21(25,26)27)22(28,29)30)7-8-15(11)32-17(34)13-5-4-6-14(23)16(13)18(35)33-19(2,3)10-31/h4-9H,1-3H3,(H,32,34)(H,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRSYETYEADPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)C2=C(C(=CC=C2)Cl)C(=O)NC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701023909
Record name Cyhalodiamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701023909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262605-53-7
Record name Cyhalodiamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262605537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyhalodiamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701023909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYHALODIAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8W4DN7ZFM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cyhalodiamide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyhalodiamide (ZJ4042) is a novel phthalic diamide insecticide demonstrating high efficacy against a range of lepidopteran pests. Developed by the Zhejiang Research Institute of Chemical Industry, Ltd., its unique mode of action, targeting insect ryanodine receptors, offers a valuable tool for integrated pest management and resistance management strategies. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, biological activity, and analytical methodologies related to this compound. Detailed experimental protocols and visualizations of key pathways are included to support further research and development in this area.

Discovery and Chemical Profile

This compound is a synthetic dicarboxylic acid diamide insecticide developed in China. It is the result of efforts to identify new active ingredients for the control of economically important agricultural pests.

Chemical and Physical Properties

The chemical structure and properties of this compound are summarized in the table below. It is characterized by a complex structure that includes amide and nitrile functional groups.

PropertyValueSource
IUPAC Name 3-chloro-N2-(1-cyano-1-methylethyl)-N1-[4-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)-2-methylphenyl]phthalamideChemicalBook
CAS Number 1262605-53-7PubChem
Molecular Formula C₂₂H₁₇ClF₇N₃O₂PubChem
Molecular Weight 523.8 g/mol PubChem
Appearance Not specified (likely solid)-
Boiling Point 469.1 °C (predicted)Unspecified
Density ~1.4 g/cm³ (predicted)Unspecified
Water Solubility LowAERU
Volatility Non-volatileAERU

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process involving ring-opening and ring-closure reactions.

Synthetic Pathway

The general synthetic route involves a three-step sequence starting from 3-chlorophthalic anhydride. This pathway is efficient and allows for the construction of the complex diamide structure.

G cluster_0 Step 1: Ring-Opening cluster_1 Step 2: Ring-Closure (Cyclization) cluster_2 Step 3: Ring-Opening and Amidation 3-chlorophthalic anhydride 3-chlorophthalic anhydride Phthalic acid monoamide Phthalic acid monoamide 3-chlorophthalic anhydride->Phthalic acid monoamide Reaction 2-amino-2-methylpropionitrile 2-amino-2-methylpropionitrile 2-amino-2-methylpropionitrile->Phthalic acid monoamide Reactant Phthalic isoimide Phthalic isoimide Phthalic acid monoamide->Phthalic isoimide Acidic conditions This compound This compound Phthalic isoimide->this compound Reaction 2-methyl-4-heptafluoroisopropylaniline 2-methyl-4-heptafluoroisopropylaniline 2-methyl-4-heptafluoroisopropylaniline->this compound Reactant

Caption: Synthetic workflow for this compound.

Experimental Protocol for Synthesis

The following protocol is a generalized representation of the synthesis of this compound based on available literature.

  • Step 1: Formation of Phthalic Acid Monoamide

    • 3-chlorophthalic anhydride is reacted with 2-amino-2-methylpropionitrile in a suitable solvent.

    • The reaction mixture is stirred at a controlled temperature to facilitate the ring-opening of the anhydride and formation of the phthalic acid monoamide intermediate.

    • The product is isolated and purified.

  • Step 2: Cyclization to Phthalic Isoimide

    • The phthalic acid monoamide derivative is treated under acidic conditions.

    • This promotes intramolecular cyclization to form the phthalic isoimide.

    • The isoimide is then isolated from the reaction mixture.

  • Step 3: Formation of this compound

    • The phthalic isoimide is reacted with 2-methyl-4-heptafluoroisopropylaniline.

    • This final ring-opening and amidation step yields this compound.

    • The final product is purified using techniques such as column chromatography.

Mechanism of Action

This compound's insecticidal activity stems from its specific interaction with the insect's muscular system.

Signaling Pathway

The primary target of Cyhalod

Initial Studies on the Insecticidal Activity of Cyhalodiamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Cyhalodiamide is a novel phthalic diamide insecticide developed for the control of various agricultural pests. As a member of the diamide class of insecticides (IRAC Group 28), its mode of action is centered on the disruption of muscle function in target organisms. This technical guide provides an in-depth summary of the initial findings regarding its insecticidal activity, mechanism, target pests, and the experimental protocols used for its evaluation.

Mechanism of Action: Ryanodine Receptor Modulation

This compound exerts its insecticidal effects by acting as a potent activator of insect ryanodine receptors (RyRs). These receptors are large ion channels located on the membrane of the sarcoplasmic reticulum in muscle cells, and they are fundamental to the process of excitation-contraction coupling.

Under normal physiological conditions, nerve impulses trigger the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum through RyR channels, leading to muscle contraction. The subsequent re-uptake of Ca²⁺ allows the muscle to relax. This compound binds to a specific site on the insect RyR, locking it in an open conformation. This action leads to a continuous and uncontrolled leakage of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm.

The sustained high concentration of cytosolic Ca²⁺ results in permanent muscle contraction, tonic paralysis, cessation of feeding, and ultimately, the death of the insect. A key advantage of this mode of action is its high selectivity for insect RyRs over their mammalian counterparts, contributing to a favorable safety profile for non-target organisms. Furthermore, its unique mechanism means there is no cross-resistance with conventional insecticide classes.

Cyhalodiamide_MoA Figure 1: Signaling Pathway of this compound cluster_Cell Muscle Cell cluster_SR Sarcoplasmic Reticulum (SR) RyR Ryanodine Receptor (RyR) Ca_Store High Ca²⁺ Store RyR->Ca_Store Opens Channel Cytosol Cytosol (Low Ca²⁺) Ca_Store->Cytosol Uncontrolled Ca²⁺ Release Contraction Tonic Muscle Contraction (Paralysis) Cytosol->Contraction Leads to Death Insect Death Contraction->Death Results in Cyhalo This compound Cyhalo->RyR Binds & Activates

Figure 1: Signaling Pathway of this compound

Target Pest Spectrum

Initial studies indicate that this compound is highly effective against a range of lepidopteran (moth and butterfly) pests, which are among the most destructive to agricultural crops. Its primary applications are in the protection of rice, cotton, and various vegetable crops.

Key target pests include:

  • Rice Pests:

    • Rice Leaf Folder (Cnaphalocrocis medinalis)

    • Rice Stem Borer (Chilo suppressalis)

    • Paddy Stem Borer (Scirpophaga incertulas)

  • Vegetable Pests:

    • Diamondback Moth (Plutella xylostella)

    • Cabbage Caterpillar (Pieris rapae)

    • Beet Armyworm (Spodoptera exigua)

    • Prodenia litura

  • Cotton Pests:

    • Cotton Bollworm (Helicoverpa armigera)

  • Other Pests:

    • Studies have also noted activity against the pine wood nematode (Bursaphelenchus xylophilus), the causative agent of pine wilt disease.

Quantitative Data on Insecticidal Activity

While specific LC₅₀ (lethal concentration required to kill 50% of a test population) values for this compound from initial peer-reviewed studies are not widely available in the public domain, data from related and well-studied diamide insecticides provide a benchmark for its expected high potency. The table below summarizes the baseline susceptibility of key lepidopteran pests to other diamide insecticides, demonstrating the typical efficacy of this chemical class.

InsecticidePest SpeciesLC₅₀ Value (mg/L or ppm)Exposure TimeBioassay MethodReference
FlubendiamideChilo suppressalis0.092 mg/L (Baseline)-Rice Seedling Dipping
FlubendiamidePlutella xylostella0.021 mg/ml-Leaf Dip
ChlorantraniliprolePlutella xylostella0.048 mg/ml-Leaf Dip
ChlorantraniliprolePlutella xylostella0.000275 - 0.00037 %-Leaf-disc Dip
CyantraniliprolePlutella xylostella0.007 mg/ml-Leaf Dip

Note: The efficacy of this compound is expected to be within a similar range of high activity against its target pests.

Experimental Protocols: Insect Bioassays

The insecticidal activity of compounds like this compound is typically determined through standardized laboratory bioassays. The leaf-dip or diet-incorporation methods are common for evaluating efficacy against lepidopteran larvae.

Detailed Methodology: Leaf-Dip Bioassay

The leaf-dip bioassay is a standard procedure for assessing the contact and ingestion toxicity of an insecticide against foliage-feeding insects.

  • Preparation of Test Solutions:

    • A stock solution of technical-grade this compound is prepared by dissolving a precise weight in a suitable solvent (e.g., acetone or DMF).

    • A series of serial dilutions are made from the stock solution using distilled water containing a small amount of a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

    • A control solution containing only the solvent and surfactant in water is also prepared.

  • Treatment Application:

    • Host plant leaves (e.g., cabbage discs for Plutella xylostella or rice seedlings for Chilo suppressalis) are excised.

    • Each leaf is individually dipped into one of the test concentrations or the control solution for a standardized period (e.g., 10-30 seconds).

    • The treated leaves are then allowed to air-dry completely on a clean, non-absorbent surface.

  • Insect Exposure:

    • The dried, treated leaves are placed into individual ventilated containers, such as petri dishes or multi-well trays, lined with moistened filter paper to maintain humidity.

    • A set number of healthy, uniform-sized larvae (typically 3rd instar) are introduced into each container.

    • Multiple replicates are prepared for each concentration and the control.

  • Incubation and Assessment:

    • The containers are maintained under controlled environmental conditions (e.g., 25±2°C, >60% relative humidity, and a set photoperiod).

    • Mortality is assessed at specific intervals, typically 24, 48, and 72 hours after exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush.

    • Data are corrected for control mortality using Abbott's formula.

  • Data Analysis:

    • The mortality data are subjected to probit analysis to calculate the LC₅₀ and LC₉₀ values, along with their 95% confidence limits.

Experimental_Workflow Figure 2: Workflow for a Standard Leaf-Dip Bioassay prep 1. Prepare Serial Dilutions of this compound dip 2. Dip Host Plant Leaves (e.g., Cabbage Discs) prep->dip dry 3. Air-Dry Treated Leaves dip->dry expose 4. Place Larvae on Leaves in Petri Dishes dry->expose incubate 5. Incubate under Controlled Conditions expose->incubate assess 6. Assess Mortality (e.g., at 48 hours) incubate->assess analyze 7. Probit Analysis to Determine LC₅₀ assess->analyze

Figure 2: Workflow for a Standard Leaf-Dip Bioassay

Conclusion

Initial studies on this compound establish it as a potent insecticide belonging to the diamide class, with a specific mode of action targeting insect ryanodine receptors. Its primary strength lies in its efficacy against a broad spectrum of destructive lepidopteran pests. While detailed quantitative data on its performance relative to other

Cyhalodiamide: A Technical Overview of its Molecular Characteristics, Synthesis, and Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Cyhalodiamide, a novel phthalic diamide insecticide. The document details its molecular properties, synthesis pathway, and mechanism of action, presenting quantitative data in structured tables and illustrating key processes with diagrams generated using the DOT language.

Core Molecular and Physical Properties

This compound is a synthetic dicarboxylic acid diamide.[1] It is characterized by the following molecular and physical properties:

PropertyValueSource
Molecular Formula C₂₂H₁₇ClF₇N₃O₂[1]
Molecular Weight 523.8 g/mol [1]
IUPAC Name 3-chloro-N²-(2-cyanopropan-2-yl)-N¹-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]benzene-1,2-dicarboxamideN/A
CAS Number 1262605-53-7[1][2]

Synthesis Pathway

The synthesis of this compound is achieved through a three-step process involving a ring-opening, ring-closure, and subsequent ring-opening sequence.[3] The process begins with the ring-opening of 3-chlorophthalic anhydride with 2-amino-2-methylpropionitrile to form a phthalic acid monoamide intermediate.[3] This intermediate then undergoes cyclization under acidic conditions to form a phthalic isoimide.[3] The final step involves the ring-opening of the isoimide with 2-methyl-4-heptafluoroisopropylaniline to yield this compound.[3]

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_final_reactant cluster_product Final Product 3-chlorophthalic anhydride 3-chlorophthalic anhydride Phthalic acid monoamide Phthalic acid monoamide 3-chlorophthalic anhydride->Phthalic acid monoamide Ring-opening 2-amino-2-methylpropionitrile 2-amino-2-methylpropionitrile 2-amino-2-methylpropionitrile->Phthalic acid monoamide Phthalic isoimide Phthalic isoimide Phthalic acid monoamide->Phthalic isoimide Cyclization (acidic conditions) This compound This compound Phthalic isoimide->this compound Ring-opening 2-methyl-4-heptafluoroisopropylaniline 2-methyl-4-heptafluoroisopropylaniline 2-methyl-4-heptafluoroisopropylaniline->this compound

This compound Synthesis Pathway

Mode of Action: Ryanodine Receptor Activation

The insecticidal activity of this compound is attributed to its function as a ryanodine receptor (RyR) inhibitor.[2][4] It selectively activates insect ryanodine receptors, which are crucial calcium release channels located in the sarcoplasmic reticulum of muscle cells.[1] This activation leads to an uncontrolled release of calcium ions from internal stores, causing continuous muscle contraction and paralysis.[1][5][6] The sustained muscle activation ultimately results in feeding cessation, dehydration, and death of the insect.[2][3]

Mode_of_Action cluster_cellular_level Muscle Cell SR Sarcoplasmic Reticulum (SR) RyR Ryanodine Receptor (RyR) Uncontrolled_Ca_Release Uncontrolled Ca²⁺ Release RyR->Uncontrolled_Ca_Release Causes Ca_store Ca²⁺ Store Ca_store->RyR Myofibril Myofibril (Contractile Unit) Muscle_Paralysis Continuous Muscle Contraction & Paralysis Myofibril->Muscle_Paralysis Leads to This compound This compound This compound->RyR Activates Uncontrolled_Ca_Release->Myofibril Impacts Insect_Death Insect Death Muscle_Paralysis->Insect_Death Results in

This compound's Mode of Action on Insect Ryanodine Receptors

Insecticidal Spectrum

This compound is primarily effective against Lepidoptera pests.[3][4] Its unique mode of action makes it a valuable tool for integrated pest management and for managing resistance to conventional pesticides.[4] Key target pests include:

  • Cabbage caterpillar (Pieris rapae)[2][3]

  • Diamondback moth (Plutella xylostella)[2][3][4]

  • Beet armyworm (Spodoptera exigua)[3][4]

  • Prodenia litura[3][4]

  • Striped rice borer (Chilo suppressalis)[2][3][4]

  • Paddy stem borer (Scirpophaga incertulas)[3][4]

  • Rice leaf roller (Cnaphalocrocis medinalis)[2][3][4]

  • Cotton bollworm (Helicoverpa armigera)[2][3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for research and development. While specific, step-by-step laboratory procedures are proprietary and vary, the following outlines a general workflow for the analytical determination of this compound residues in environmental samples, based on established methodologies.

General Workflow for Residue Analysis using QuEChERS and UPLC-MS/MS

This workflow describes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a common approach for the efficient detection of pesticide residues.[1]

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup cluster_analysis Analysis Sample_Homogenization 1. Sample Homogenization (e.g., soil, plant material) Extraction 2. Extraction (Acetonitrile) Sample_Homogenization->Extraction Salting_Out 3. Liquid-Liquid Partitioning (Addition of Salts, e.g., MgSO₄, NaCl) Extraction->Salting_Out Centrifugation1 4. Centrifugation Salting_Out->Centrifugation1 dSPE 5. Transfer Supernatant + d-SPE Sorbents (e.g., PSA, C18) Centrifugation1->dSPE Vortexing 6. Vortexing dSPE->Vortexing Centrifugation2 7. Centrifugation Vortexing->Centrifugation2 Filtration 8. Filtration of Supernatant Centrifugation2->Filtration UPLC_MSMS 9. UPLC-MS/MS Analysis Filtration->UPLC_MSMS

QuEChERS-based Analytical Workflow

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute an endorsement or recommendation for the use of this compound. The synthesis and application of pesticides are subject to strict regulatory oversight. All experimental work should be conducted in accordance with established safety protocols and regulatory guidelines.

References

Phthalic Diamide Insecticides: A Technical Guide to Mechanism, Efficacy, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalic diamide insecticides represent a significant class of modern crop protection agents, renowned for their novel mode of action and potent activity, primarily against lepidopteran pests.[1][2] This technical guide provides a comprehensive review of phthalic diamide insecticides, with a focus on their molecular mechanism of action, insecticidal spectrum, and the experimental protocols used for their evaluation. Quantitative efficacy data are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers and professionals in the field of insecticide development.

Introduction

Phthalic acid diamides are a class of synthetic insecticides that have gained prominence due to their high efficacy, environmental benignity, and low acute toxicity to mammals.[1][2] The first commercially successful example of this class was flubendiamide, introduced by Nihon Nohyaku.[3] These compounds are distinguished by their unique mode of action, which sets them apart from other major insecticide classes like organophosphates, carbamates, and pyrethroids.[4][5] Their primary target is the insect ryanodine receptor, a crucial component in muscle function.[6][7]

Chemical Structure

The chemical structure of phthalic acid diamides is characterized by three key moieties: a phthaloyl group, an aliphatic amide moiety, and an aromatic amide moiety.[8][9] The specific substitutions on these moieties significantly influence the insecticidal activity of the compound. For instance, flubendiamide features a heptafluoroisopropyl group on the anilide moiety and an iodine atom on the phthalic acid moiety, which contribute to its lipophilicity and potent insecticidal properties.[8]

Mechanism of Action: Ryanodine Receptor Modulation

Phthalic diamide insecticides exert their insecticidal effect by selectively activating insect ryanodine receptors (RyRs).[3][7] RyRs are large, tetrameric calcium-permeable ion channels located in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[3][7]

The binding of phthalic diamides to the insect RyR causes an uncontrolled release of calcium ions from intracellular stores into the cytoplasm.[6][10] This disruption of calcium homeostasis leads to a series of physiological effects in the target insect, including:

  • Rapid cessation of feeding[7]

  • Muscle contraction and paralysis[5][7]

  • Lethargy and eventual death[3]

Importantly, phthalic diamides bind to a site on the insect RyR that is distinct from the binding site of ryanodine itself, acting as allosteric modulators.[4][6] This novel mode of action contributes to their effectiveness against pests that have developed resistance to other insecticide classes. Furthermore, these compounds exhibit a high degree of selectivity for insect RyRs over their mammalian counterparts, which is a key factor in their favorable safety profile for non-target organisms.[6][10]

Phthalic Diamide Signaling Pathway RyR Ryanodine Receptor (RyR) Ca_channel Ca2+ Channel (Closed) RyR->Ca_channel Forces channel open Ca_ions Ca2+ Ions (Low Concentration) Ca_channel->Ca_ions Uncontrolled Ca2+ release Phthalamide Phthalic Diamide Phthalamide->RyR Binds to allosteric site Muscle_Contraction Uncontrolled Muscle Contraction Ca_ions->Muscle_Contraction Leads to Paralysis Paralysis Muscle_Contraction->Paralysis Feeding_Cessation Feeding Cessation Paralysis->Feeding_Cessation Death Insect Death Feeding_Cessation->Death

Mechanism of action of phthalic diamide insecticides.

Insecticidal Spectrum and Efficacy

Phthalic diamide insecticides are particularly effective against a broad spectrum of lepidopteran pests, which are known to cause significant damage to a wide range of crops.[1][2]

InsecticideTarget PestEfficacy (LC50)Reference
FlubendiamidePlutella xylostella (Diamondback Moth)Varies by population[1]
FlubendiamideSpodoptera litura (Tobacco Cutworm)0.031 ppm (2016-17), 0.045 ppm (2017-18)[11]
FlubendiamideChloridea virescens (Tobacco Budworm)27.972 ng/mL[12]
ChlorantraniliproleSpodoptera litura0.086 ppm (2016-17), 0.083 ppm (2017-18)[11]
ChlorantraniliproleChloridea virescens4.819 ng/mL[12]

Note: LC50 (Lethal Concentration, 50%) values can vary significantly based on the specific insect population, developmental stage, and bioassay conditions.

Experimental Protocols

The evaluation of phthalic diamide insecticides involves a range of experimental protocols to determine their efficacy, mechanism of action, and potential for resistance development.

Insect Rearing
  • Objective: To maintain a healthy and genetically consistent insect colony for bioassays.

  • Methodology:

    • Obtain a susceptible strain of the target insect species.

    • Rear the insects under controlled laboratory conditions (e.g., 25 ± 2°C, 60 ± 10% relative humidity, 16:8 light:dark photoperiod).[13]

    • Provide a suitable artificial diet or host plant material for larval development.[13]

    • Maintain the colony for several generations without exposure to insecticides to ensure a susceptible baseline.[13]

Larval Toxicity Bioassay (Leaf-Dip Method)
  • Objective: To determine the lethal concentration (e.g., LC50) of the insecticide against target pest larvae.

  • Methodology:

    • Prepare a series of dilutions of the phthalic diamide insecticide in a suitable solvent (e.g., water with a surfactant).

    • Excise leaf discs from the host plant (e.g., cabbage, castor).

    • Dip the leaf discs into the respective insecticide solutions for a standardized period (e.g., 10-30 seconds) and allow them to air dry.

    • Place the treated leaf discs individually into petri dishes or multi-well plates lined with moistened filter paper.

    • Introduce a single, healthy third-instar larva onto each leaf disc.[11]

    • Seal the containers and incubate under controlled conditions.

    • Record larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).[11]

    • Analyze the mortality data using probit analysis to calculate the LC50 value.[11]

Calcium Imaging
  • Objective: To visualize the effect of the insecticide on intracellular calcium levels in insect neurons or muscle cells.

  • Methodology:

    • Isolate neurons or muscle cells from the target insect.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2).[6]

    • Mount the cells on a microscope equipped for fluorescence imaging.

    • Establish a baseline fluorescence reading.

    • Apply the phthalic diamide insecticide to the cells.

    • Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.[6]

Radioligand Binding Assay
  • Objective: To characterize the binding of the phthalic diamide insecticide to the ryanodine receptor.

  • Methodology:

    • Prepare microsomal membrane fractions from insect muscle tissue, which are enriched in RyRs.[6]

    • Synthesize a radiolabeled version of the phthalic diamide (e.g., [3H]flubendiamide).

    • Incubate the membrane fractions with the radiolabeled ligand in the presence and absence of increasing concentrations of the unlabeled insecticide.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Analyze the data to determine the binding affinity (Kd) and the number of binding sites (Bmax).[6]

Experimental Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies Insect_Rearing Insect Rearing Leaf_Dip Leaf-Dip Bioassay Insect_Rearing->Leaf_Dip Insecticide_Prep Insecticide Dilution Series Insecticide_Prep->Leaf_Dip Data_Collection Mortality Data Collection Leaf_Dip->Data_Collection Probit_Analysis Probit Analysis Data_Collection->Probit_Analysis LC50_Determination LC50 Determination Probit_Analysis->LC50_Determination Ca_Imaging Calcium Imaging LC50_Determination->Ca_Imaging Inform further studies Binding_Assay Radioligand Binding Assay LC50_Determination->Binding_Assay Inform further studies

Experimental workflow for evaluating phthalic diamide insecticides.

Resistance to Phthalic Diamide Insecticides

As with any class of insecticides, the development of resistance is a concern. Resistance to diamide insecticides, including phthalic diamides, has been documented in several pest species, most notably the diamondback moth, Plutella xylostella.[14][15] The primary mechanism of resistance involves target-site mutations in the ryanodine receptor gene.[14][16] Specific amino acid substitutions can reduce the binding affinity of the insecticide to the RyR, thereby diminishing its efficacy.[15] Monitoring for the emergence of resistance and implementing integrated pest management (IPM) strategies are crucial for preserving the long-term effectiveness of phthalic diamide insecticides.

Conclusion

Phthalic diamide insecticides are a valuable tool in modern agriculture, offering potent and selective control of major lepidopteran pests. Their unique mode of action, targeting the insect ryanodine receptor, provides an effective alternative to older insecticide chemistries and is a cornerstone of many resistance management programs. A thorough understanding of their mechanism, efficacy, and the experimental methods used for their evaluation is essential for the continued development of novel and sustainable crop protection solutions. Future research should focus on understanding the nuances of resistance mechanisms and discovering new diamide structures with improved activity and spectrum.

References

An In-depth Technical Guide to the Key Intermediates in the Synthesis of Cyhalodiamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyhalodiamide, a potent insecticide, operates through the novel mechanism of activating insect ryanodine receptors, leading to uncontrolled calcium release and subsequent paralysis. Its synthesis is a multi-step process involving several key intermediates. This technical guide provides a detailed overview of the core intermediates in the this compound synthesis pathway, complete with experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways.

Introduction

This compound is a phthalamide insecticide with a unique mode of action, making it an important tool in pest management. The synthesis of this complex molecule relies on a convergent strategy, bringing together key fragments in a precise sequence. Understanding the synthesis of the core intermediates is crucial for process optimization, scale-up, and the development of novel analogues. This guide will focus on the principal intermediates and the methodologies for their preparation.

The Synthetic Pathway of this compound

The synthesis of this compound proceeds through a three-step sequence involving ring-opening, ring-closure, and a final ring-opening reaction. The key intermediates in this pathway are:

  • Intermediate I: 2-((1-cyano-1-methylethyl)carbamoyl)-6-chlorobenzoic acid

  • Intermediate II: 2-(1-cyano-1-methylethyl)-4-chloroisoindoline-1,3-dione

  • Intermediate III: 2-methyl-4-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)aniline

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Ring Closure (Cyclization) cluster_2 Step 3: Ring Opening A 3-Chlorophthalic Anhydride C Intermediate I 2-((1-cyano-1-methylethyl)carbamoyl)-6-chlorobenzoic acid A->C Reaction B 2-Amino-2-methylpropionitrile B->C Reaction D Intermediate II 2-(1-cyano-1-methylethyl)-4-chloroisoindoline-1,3-dione C->D Acidic Conditions F This compound D->F Reaction E Intermediate III 2-methyl-4-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)aniline E->F Reaction

Caption: Synthetic workflow for this compound.

Key Intermediates and Their Synthesis

This section provides detailed experimental protocols and quantitative data for the synthesis of the key intermediates.

Intermediate I: 2-((1-cyano-1-methylethyl)carbamoyl)-6-chlorobenzoic acid

This phthalamic acid derivative is the product of the initial ring-opening reaction.

Experimental Protocol:

The synthesis of Intermediate I is achieved through the reaction of 3-chlorophthalic anhydride with 2-amino-2-methylpropionitrile. While specific public domain protocols with precise quantities are proprietary, a general laboratory-scale procedure can be outlined based on analogous reactions.

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorophthalic anhydride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • To this solution, add 2-amino-2-methylpropionitrile (1.0-1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure phthalamic acid derivative.

Quantitative Data:

ParameterValueReference
Yield >95% (typical)General chemical knowledge
Purity HighGeneral chemical knowledge
Reaction Time 2-4 hoursGeneral chemical knowledge
Temperature Room TemperatureGeneral chemical knowledge
Intermediate II: 2-(1-cyano-1-methylethyl)-4-chloroisoindoline-1,3-dione

This phthalic isoimide is formed through the cyclization of Intermediate I.

Experimental Protocol:

The cyclization of the phthalamic acid derivative is typically carried out under acidic conditions.

  • Suspend Intermediate I (1.0 eq) in a solvent such as acetic acid.

  • Add a dehydrating agent, such as acetic anhydride (1.5-2.0 eq), to the suspension.

  • Heat the reaction mixture to reflux (around 100-120 °C) for 1-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling or after the addition of water.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain the phthalic isoimide.

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Cyhalodiamide in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyhalodiamide is a novel diamide insecticide that effectively controls a range of lepidopteran pests in various crops.[1][2] Its mode of action involves the activation of insect ryanodine receptors (RyRs), leading to an uncontrolled release of intracellular calcium, which causes muscle contraction, paralysis, and ultimately, the death of the insect.[3][4][5][6] Given its agricultural importance, sensitive and reliable analytical methods are crucial for monitoring its residues in environmental matrices such as soil and water to ensure environmental safety and regulatory compliance.

This document provides detailed application notes and experimental protocols for the quantitative determination of this compound in soil and water samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described methods are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing effective analytical methods.

PropertyValueReference
Molecular FormulaC₂₂H₁₇ClF₇N₃O₂[3][4]
Molecular Weight523.8 g/mol [4]
Aqueous SolubilityLow[7]
Boiling Point469.1 °C[3]
Density~1.4 g/cm³[3]
InChIKeyNNRSYETYEADPBW-UHFFFAOYSA-N[4][5]

Application Note 1: Determination of this compound in Soil using a Modified QuEChERS Method

This note describes a robust and efficient method for the extraction and cleanup of this compound from soil matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, followed by UPLC-MS/MS analysis. The QuEChERS approach is widely adopted for pesticide residue analysis due to its simplicity, high throughput, and minimal solvent consumption.[8][9][10][11][12][13][14]

Experimental Protocol

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • For dry soil samples, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.[9][10]

  • Add 10 mL of acetonitrile to the tube.

  • Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture (e.g., magnesium sulfate, primary secondary amine (PSA), and C18).

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. UPLC-MS/MS Analysis:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound.

Quantitative Data Summary

The following table summarizes the performance of this method for the analysis of this compound in paddy soil, as reported by Liu et al. (2018).[1]

ParameterPaddy Soil
Limit of Detection (LOD) 0.0005 mg/kg
Limit of Quantification (LOQ) 0.002 mg/kg
Recovery (%) 73.5 - 107.5
Relative Standard Deviation (RSD) (%) 1.2 - 10.7
Half-life (days) 8.77

Application Note 2: Determination of this compound in Water using Solid-Phase Extraction (SPE)

This application note details a method for the extraction and concentration of this compound from water samples using solid-phase extraction (SPE), followed by UPLC-MS/MS analysis. SPE is a highly effective technique for the selective extraction of analytes from aqueous matrices, providing clean extracts and high recovery rates.[2][12][15][16][17]

Experimental Protocol

1. Sample Preparation and Extraction:

  • Filter the water sample through a 0.45 µm filter to remove any particulate matter.

  • Condition a polymeric reversed-phase SPE cartridge (e.g., 6 mL, 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Dry the cartridge under vacuum for 10 minutes.

2. Elution:

  • Elute the retained this compound from the cartridge with 6 mL of acetonitrile into a collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis:

  • The UPLC-MS/MS conditions are the same as described in Application Note 1.

Quantitative Data Summary

The following table presents the performance characteristics for the analysis of this compound in paddy water, based on the study by Liu et al. (2018).[1]

ParameterPaddy Water
Limit of Detection (LOD) 0.0005 mg/L
Limit of Quantification (LOQ) 0.01 mg/L
Recovery (%) 73.5 - 107.5
Relative Standard Deviation (RSD) (%) 1.2 - 10.7
Half-life (days) 5.37 - 8.45

UPLC-MS/MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound524.1456.1288.0Optimized experimentally

Note: The specific collision energy should be optimized for the instrument in use to achieve the best sensitivity and fragmentation.

Visualizations

Experimental_Workflow_Soil cluster_extraction Sample Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis soil_sample 10g Homogenized Soil add_acetonitrile Add 10mL Acetonitrile soil_sample->add_acetonitrile add_salts Add QuEChERS Salts add_acetonitrile->add_salts shake Vortex/Shake (1 min) add_salts->shake centrifuge1 Centrifuge (≥3000 rcf, 5 min) shake->centrifuge1 supernatant Transfer 1mL Supernatant centrifuge1->supernatant Collect Supernatant add_dspe Add d-SPE Sorbents (MgSO4, PSA, C18) supernatant->add_dspe vortex_cleanup Vortex (30 sec) add_dspe->vortex_cleanup centrifuge2 Centrifuge (≥5000 rcf, 2 min) vortex_cleanup->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter Collect Cleaned Extract uplc_msms UPLC-MS/MS Analysis filter->uplc_msms

Figure 1: Experimental workflow for this compound analysis in soil.

Experimental_Workflow_Water cluster_extraction Sample Extraction (SPE) cluster_elution Elution & Concentration cluster_analysis Analysis water_sample 100mL Filtered Water condition_spe Condition SPE Cartridge load_sample Load Sample condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe dry_spe Dry Cartridge wash_spe->dry_spe elute Elute with Acetonitrile dry_spe->elute Elute Analyte evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute uplc_msms UPLC-MS/MS Analysis reconstitute->uplc_msms Inject for Analysis

Figure 2: Experimental workflow for this compound analysis in water.

Ryanodine_Receptor_Signaling_Pathway cluster_cell Insect Muscle/Neuron Cell cluster_er Endoplasmic/Sarcoplasmic Reticulum (ER/SR) cluster_cytosol Cytosol cluster_effects Physiological Effects ryr Ryanodine Receptor (RyR) ca_cytosol_high High [Ca²⁺] ryr->ca_cytosol_high Uncontrolled Ca²⁺ Release ca_store High [Ca²⁺] ca_cytosol_low Low [Ca²⁺] muscle_contraction Uncontrolled Muscle Contraction ca_cytosol_high->muscle_contraction paralysis Paralysis muscle_contraction->paralysis death Insect Death paralysis->death This compound This compound This compound->ryr Activates

Figure 3: Mode of action of this compound via the Ryanodine Receptor.

References

Application Notes and Protocols for Formulating Cyhalodiamide with Other Pesticides for Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the synergistic insecticidal effects of combining cyhalodiamide with other pesticides. The following sections detail the rationale behind these combinations, present a structure for recording quantitative data, outline experimental protocols for assessing synergy, and visualize the relevant biological pathways.

Introduction to this compound and Synergistic Formulations

This compound is a diamide insecticide that acts as a ryanodine receptor (RyR) modulator in insects. It provides effective control against a range of lepidopteran pests. To enhance its efficacy, broaden the spectrum of controlled pests, and manage insecticide resistance, this compound can be formulated with other pesticides that have different modes of action.

Formulations with synergistic effects can lead to a greater-than-additive insecticidal activity, allowing for reduced application rates of individual active ingredients, which can be beneficial for the environment and may reduce the development of resistance. A key approach to discovering synergistic combinations is to mix pesticides that target different physiological pathways in the insect.

Patent literature suggests that this compound exhibits synergistic effects when combined with a variety of other insecticides, including abamectin, emamectin benzoate, beta-cypermethrin, thiamethoxam, pymetrozine, dinotefuran, triazophos, and chlorfenapyr.

Data Presentation: Quantifying Synergistic Effects

The following tables are designed to structure the collection of quantitative data from bioassays to determine the synergistic, additive, or antagonistic effects of this compound combinations. Researchers can use these templates to record their experimental findings.

Table 1: Toxicity of Individual Pesticides Against a Target Pest

PesticideTarget Pest SpeciesLC50 (Concentration)95% Confidence LimitsSlope ± SE
This compoundPlutella xylostella
AbamectinPlutella xylostella
Emamectin benzoatePlutella xylostella
Beta-cypermethrinPlutella xylostella
ThiamethoxamMyzus persicae
PymetrozineMyzus persicae
DinotefuranBemisia tabaci
TriazophosSpodoptera litura
ChlorfenapyrPlutella xylostella
DimehypoChilo suppressalis

Table 2: Synergistic Effects of this compound Combinations

Combination (Ratio)Target Pest SpeciesObserved LC50 of MixtureExpected LC50 of MixtureCo-toxicity CoefficientSynergy Level (Synergistic/Additive/Antagonistic)
This compound + AbamectinPlutella xylostella
This compound + Emamectin benzoatePlutella xylostella
This compound + Beta-cypermethrinPlutella xylostella
This compound + ThiamethoxamMyzus persicae
This compound + PymetrozineMyzus persicae
This compound + DinotefuranBemisia tabaci
This compound + TriazophosSpodoptera litura
This compound + ChlorfenapyrPlutella xylostella
This compound + DimehypoChilo suppressalis

Experimental Protocols

General Bioassay Protocol

A standardized bioassay method, such as the leaf-dip or diet-incorporation method, should be employed to assess the toxicity of individual pesticides and their mixtures.

  • Insect Rearing: Maintain a healthy, susceptible laboratory strain of the target insect pest under controlled conditions (temperature, humidity, photoperiod).

  • Pesticide Stock Solutions: Prepare stock solutions of each pesticide in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) and then make serial dilutions in distilled water containing a non-ionic surfactant.

  • Bioassay:

    • Leaf-Dip Method: Dip host plant leaves in the pesticide solutions for a set time (e.g., 10-30 seconds) and allow them to air dry. Place the treated leaves in petri dishes or other suitable containers with a set number of insect larvae or adults.

    • Diet-Incorporation Method: For chewing insects, incorporate the pesticide solutions into an artificial diet at various concentrations.

  • Data Collection: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure. Consider insects that are moribund or unable to move in a coordinated manner as dead.

  • Data Analysis: Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) for each pesticide and mixture.

Protocol for Assessing Synergy using Colby's Method

Colby's method is a widely used formula to determine whether the effect of a pesticide combination is synergistic, additive, or antagonistic.

  • Determine Individual Pesticide Efficacy: From the bioassay, determine the percentage mortality (X and

Application Notes and Protocols for the Quantitative Analysis of Cyhalodiamide in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyhalodiamide is a novel diamide insecticide that is effective against a variety of chewing and sucking insect pests in agriculture.[1] As with any agricultural chemical, it is imperative to monitor its residue levels in plant tissues to ensure food safety and assess its environmental fate. This document provides a detailed protocol for the quantitative analysis of this compound in various plant matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2]

Chemical Properties of this compound:

PropertyValue
Molecular FormulaC₂₂H₁₇ClF₇N₃O₂
Molecular Weight523.8 g/mol [3]
IUPAC Name3-chloro-2-N-(2-cyanopropan-2-yl)-1-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]benzene-1,2-dicarboxamide[3]

Principle of the Method

The analytical method is based on the extraction of this compound from homogenized plant tissue using acetonitrile, followed by a clean-up step using dispersive solid-phase extraction (dSPE). The final determination and quantification are performed by UPLC-MS/MS in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for trace-level analysis.[2][4]

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid, Ultrapure water

  • Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA), C18 sorbent, Graphitized carbon black (GCB) for pigmented samples.

  • Standards: this compound analytical standard (≥98% purity)

  • Equipment: High-speed homogenizer, Centrifuge, Vortex mixer, UPLC-MS/MS system.

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 10 g of a representative portion of the plant tissue sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction: Add 10 mL of acetonitrile to the sample tube. Seal and shake vigorously for 2 minutes using a vortex mixer or a high-speed shaker.[5]

  • Salting-out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.[5] Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Clean-up:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.

    • For samples with high pigment content (e.g., spinach, kale), add 7.5 mg of GCB to the dSPE tube.

    • Vortex the dSPE tube for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.3 95 5
    1.0 0.3 95 5
    5.0 0.3 5 95
    6.0 0.3 5 95
    6.1 0.3 95 5

    | 8.0 | 0.3 | 95 | 5 |

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI), positive mode

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Cone Gas Flow: 150 L/h

  • Desolvation Gas Flow: 1000 L/h

  • MRM Transitions for this compound:

    Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
    524.1 439.1 30 15

    | 524.1 | 185.1 | 30 | 25 |

Data Presentation

The following table summarizes the quantitative performance of the described method for this compound in various plant matrices, based on a validated study.[2]

Table 1: Method Validation Data for this compound Analysis

MatrixLinearity (R²)LOQ (µg/kg)LOD (µg/kg)Recovery (%) at 10 µg/kgRSD (%)
Cabbage>0.991.00.395.25.1
Tomato>0.990.50.1598.74.3
Apple>0.990.50.1593.46.8
Rice>0.992.00.689.18.2
Orange>0.991.00.391.57.5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Plant Tissue Sample homogenize Homogenization sample->homogenize extraction Acetonitrile Extraction homogenize->extraction salting_out Salting-out (MgSO4, NaCl) extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 dspe dSPE Clean-up (PSA, C18, GCB) centrifuge1->dspe centrifuge2 Centrifugation dspe->centrifuge2 final_extract Final Extract centrifuge2->final_extract uplc_msms UPLC-MS/MS Analysis final_extract->uplc_msms data_acquisition Data Acquisition (MRM) uplc_msms->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for this compound analysis.

Putative Metabolic Pathway of Diamide Insecticides in Plants

While specific metabolism data for this compound is limited, the metabolic fate of related diamide insecticides, such as Cyantraniliprole, has been studied.[6][7][8][9] The major transformation pathways involve N-demethylation, hydroxylation, and glycosylation.[7][8][9]

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Diamide Insecticide (e.g., this compound) demethylation N-demethylation parent->demethylation hydroxylation Hydroxylation parent->hydroxylation glycosylation Glycosylation (Conjugation with sugars) demethylation->glycosylation hydroxylation->glycosylation

Caption: Putative metabolic pathway of diamide insecticides.

References

Cyhalodiamide Efficacy Trials: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting laboratory and field efficacy trials of Cyhalodiamide, a diamide insecticide. This compound is a potent active ingredient targeting a range of lepidopteran pests. Its mode of action is the disruption of normal muscle function by activating insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from the sarcoplasmic reticulum, resulting in paralysis and mortality.[1] This document outlines standardized methodologies for bioassays and field studies to evaluate the efficacy of this compound formulations, ensuring robust and comparable data generation for research and development purposes.

Mode of Action: Ryanodine Receptor Modulation

This compound belongs to the Insecticide Resistance Action Committee (IRAC) Group 28.[2] Its target site is the ryanodine receptor, a ligand-gated calcium channel located in the sarcoplasmic and endoplasmic reticulum of insect muscle and nerve cells.[1][3] In a healthy insect, the ryanodine receptor regulates the release of calcium ions (Ca2+) to facilitate muscle contraction in response to a nerve impulse.

This compound binds to the ryanodine receptor, locking it in an open state. This leads to a continuous and uncontrolled release of Ca2+ from the sarcoplasmic reticulum into the cytoplasm. The elevated cytoplasmic Ca2+ concentration causes sustained muscle contraction and paralysis, ultimately leading to the death of the insect. The selective toxicity of this compound towards insects is attributed to differences between insect and mammalian ryanodine receptors.

This compound Mode of Action cluster_0 Normal Muscle Contraction cluster_1 Disruption by this compound Nerve_Impulse Nerve Impulse RyR_Closed Ryanodine Receptor (Closed) Nerve_Impulse->RyR_Closed Activates SR Sarcoplasmic Reticulum (Ca2+ Store) Ca_Low Low Cytoplasmic Ca2+ SR->Ca_Low Controlled Ca2+ release RyR_Closed->SR Opens channel in Muscle_Relaxation Muscle Relaxation Ca_Low->Muscle_Relaxation Leads to This compound This compound RyR_Open Ryanodine Receptor (Locked Open) This compound->RyR_Open Binds to and locks SR_Depleted Sarcoplasmic Reticulum (Ca2+ Depleted) RyR_Open->SR_Depleted Causes uncontrolled Ca2+ release from Ca_High High Cytoplasmic Ca2+ SR_Depleted->Ca_High Uncontrolled Ca2+ release Paralysis Paralysis & Death Ca_High->Paralysis Leads to Laboratory_Bioassay_Workflow A Preparation of This compound Solutions B Choice of Bioassay Method A->B C Diet Incorporation B->C Ingestion D Leaf Dip B->D Contact & Ingestion E Topical Application B->E Contact F Larval Infestation C->F D->F E->F G Incubation (Controlled Environment) F->G H Mortality Assessment (24, 48, 72h) G->H I Data Analysis (e.g., Probit Analysis) H->I Field_Trial_Workflow A Plot Establishment (RCBD) B Pre-treatment Pest Scouting A->B C Treatment Application (at Economic Threshold) B->C D Post-treatment Assessments (3, 7, 14 days) C->D E Data Collection (Pest Counts, Damage Rating) D->E F Yield Assessment E->F G Statistical Analysis (e.g., ANOVA) F->G

References

Troubleshooting & Optimization

Troubleshooting Cyhalodiamide residue analysis in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Cyhalodiamide residues in complex matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Q1: I am seeing low and inconsistent recovery of this compound from a low-water content matrix (e.g., grains, dried herbs). What can I do to improve this?

A1: Low recovery in dry matrices is a common issue stemming from inefficient extraction. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, widely used for pesticide residue analysis, is optimized for samples with high water content. For dry samples, modifications are necessary to improve extraction efficiency.

Recommended Protocol Modification:

Before the acetonitrile extraction step, add a specific volume of deionized water to rehydrate the sample. A general guideline is to add enough water to bring the total water content to approximately 80-90%. For a 5-gram sample of a completely dry matrix, for example, you would add 4 mL of water. Allow the sample to hydrate for 30 minutes before proceeding with the standard QuEChERS extraction. This allows the solvent to penetrate the matrix more effectively and extract the analyte.

Q2: My recoveries are still low even after rehydrating my dry sample. What else could be the problem?

A2: If rehydration alone does not solve the low recovery issue, consider the following:

  • Insufficient Shaking/Homogenization: Ensure that your sample is thoroughly homogenized before extraction. During the extraction step with acetonitrile, vigorous shaking is crucial. Using a mechanical shaker can provide more consistent results than manual shaking.

  • Strong Matrix-Analyte Interactions: this compound, like other diamide insecticides, can have strong interactions with certain matrix components. Increasing the extraction time or using a different extraction solvent might be necessary, though this would be a significant deviation from the standard QuEChERS protocol and would require re-validation.

Q3: I am working with a high-fat matrix (e.g., oilseeds, avocado) and my extracts are very dirty, leading to instrument contamination and poor results. How can I clean up my samples more effectively?

A3: High-fat matrices require a more rigorous cleanup step to remove lipids, which can cause significant matrix effects and contaminate your LC-MS/MS system.

Recommended Cleanup Strategies:

  • Dispersive Solid-Phase Extraction (d-SPE) with C18: After the initial QuEChERS extraction and partitioning, use a d-SPE cleanup tube containing C18 sorbent. C18 is effective at retaining nonpolar interferences like fats.

  • Multi-Walled Carbon Nanotubes (MWCNTs): Studies have shown that MWCNTs can be effective in cleaning up complex matrices for the analysis of amide insecticides. They can help reduce matrix interference and remove pigments.[1]

  • Freezer Lipid Removal: For extremely fatty samples, a freeze-out step can be effective. After the initial extraction, place the acetonitrile extract in a freezer at -20°C for at least two hours. The lipids will solidify and can be removed by centrifugation or filtration while the supernatant containing the analyte is collected.

Chromatography & Mass Spectrometry

Q4: I am not sure which MRM transitions to use for this compound on my LC-MS/MS system. Where can I find this information?

A4: While specific Multiple Reaction Monitoring (MRM) transitions can be instrument-dependent, a good starting point is to infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion (typically [M+H]+) and then perform a product ion scan to identify the most abundant and specific product ions.

Based on its chemical structure, you can anticipate potential fragmentation patterns. However, for a robust method, it is always best to optimize these parameters on your specific instrument. Pesticide MRM libraries from instrument vendors can also be a valuable resource.

General Guidance for MRM Development:

  • Prepare a standard solution of this compound (e.g., 1 µg/mL in methanol).

  • Infuse the solution into the mass spectrometer and perform a full scan in positive electrospray ionization (ESI+) mode to identify the protonated molecule [M+H]+.

  • Select the [M+H]+ ion as the precursor ion and perform a product ion scan to identify the major fragment ions.

  • Select at least two to three of the most intense and specific product ions for your MRM method. One will be used for quantification (quantifier) and the others for confirmation (qualifiers).

  • Optimize the collision energy for each transition to maximize the signal intensity.

Q5: I am observing significant signal suppression/enhancement (matrix effects) in my analysis. How can I mitigate this?

A5: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples. They occur when co-eluting matrix components interfere with the ionization of the analyte, leading to inaccurate quantification.

Strategies to Mitigate Matrix Effects:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for the matrix effects.

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. However, this may also reduce the analyte concentration to below the limit of quantitation.

  • Improved Cleanup: As discussed in Q3, a more effective cleanup step using sorbents like C18 or MWCNTs can remove interfering compounds.

  • Stable Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS will behave identically to the analyte during extraction, chromatography, and ionization, thus providing the most accurate correction. If a specific SIL-IS for this compound is not available, a closely related diamide insecticide SIL-IS may provide some correction, but this needs to be carefully validated.

Data Interpretation & Quality Control

Q6: My recovery and reproducibility are variable across different batches of samples. What are the likely causes?

A6: Variability in recovery and reproducibility can be due to several factors throughout the analytical workflow.

Troubleshooting Checklist:

  • Inconsistent Sample Homogenization: Ensure that each sample is thoroughly homogenized to ensure the portion taken for analysis is representative.

  • Inaccurate Pipetting: Use calibrated pipettes for all solvent and standard additions.

  • Inconsistent d-SPE Cleanup: Ensure the d-SPE sorbent is properly mixed with the extract and that the centrifugation step effectively separates the sorbent from the supernatant.

  • Analyte Stability: this compound, like many pesticides, can be susceptible to degradation under certain conditions. Ensure that your samples and standards are stored correctly (e.g., protected from light, at a low temperature) and that the pH of your solutions is controlled, as extreme pH can cause hydrolysis.

Experimental Protocols

Modified QuEChERS Protocol for this compound in Soil

This protocol is adapted from the standard QuEChERS method for the analysis of pesticides in soil.

  • Sample Homogenization: Air-dry the soil sample and sieve it to remove large debris.

  • Rehydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex for 1 minute. Let the sample hydrate for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (typically containing magnesium sulfate and sodium chloride). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • d-SPE Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a suitable sorbent (e.g., C18 for fatty matrices, or a combination of PSA and C18). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at 4000 rpm for 5 minutes.

  • Analysis: Take an aliquot of the clear supernatant for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound in various matrices using a modified QuEChERS and LC-MS/MS method.

MatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantitation (LOQ) (µg/kg)
Paddy Soil88.25.45
Rice Straw92.54.110
Paddy Water95.83.22
Vegetables (general)71.2 - 1203.8 - 9.40.03 - 0.80

Note: These values are indicative and may vary depending on the specific laboratory, instrumentation, and matrix subtype.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection & Homogenization Extraction 2. QuEChERS Extraction Sample->Extraction Acetonitrile & Salts Cleanup 3. d-SPE Cleanup Extraction->Cleanup Supernatant LCMS 4. LC-MS/MS Analysis Cleanup->LCMS Clean Extract Data 5. Data Processing & Quantification LCMS->Data Raw Data Troubleshooting_Low_Recovery Start Low Recovery Observed CheckMatrix Is the matrix low in water content? Start->CheckMatrix Rehydrate Add water and allow to hydrate before extraction. CheckMatrix->Rehydrate Yes CheckHomogenization Is homogenization and shaking adequate? CheckMatrix->CheckHomogenization No Rehydrate->CheckHomogenization IncreaseShaking Increase shaking time/intensity. CheckHomogenization->IncreaseShaking No CheckCleanup Is analyte being lost during cleanup? CheckHomogenization->CheckCleanup Yes IncreaseShaking->CheckCleanup ModifyCleanup Test a different d-SPE sorbent. CheckCleanup->ModifyCleanup Yes FurtherInvestigation Investigate other potential issues (e.g., analyte stability, instrument performance). CheckCleanup->FurtherInvestigation No ModifyCleanup->FurtherInvestigation

References

Technical Support Center: Addressing Insect Resistance to Cyhalodiamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Cyhalodiamide, particularly concerning insect resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a diamide insecticide that targets and activates the insect ryanodine receptor (RyR). This activation leads to an uncontrolled release of calcium from the sarcoplasmic reticulum within muscle cells, causing continuous muscle contraction, paralysis, and ultimately, the death of the insect.

Q2: My insect population is showing reduced susceptibility to this compound. What are the likely resistance mechanisms?

A2: There are two primary mechanisms of resistance to diamide insecticides like this compound:

  • Target-site resistance: This is the most commonly reported mechanism and involves genetic mutations in the ryanodine receptor (RyR) gene. These mutations can alter the binding site of this compound, reducing its efficacy. Specific mutations, such as G4946E, I4790M, and I4790K in Plutella xylostella, have been linked to varying levels of diamide resistance.[1][2][3][4]

  • Metabolic resistance: This involves the enhanced detoxification of this compound by enzymes before it can reach the RyR target. The main enzyme families implicated are Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Carboxylesterases (CarE).[5][6]

Q3: Are there known cross-resistance patterns between this compound and other insecticides?

A3: Yes, cross-resistance is a significant concern. Due to the shared mode of action, insects resistant to other diamide insecticides (e.g., chlorantraniliprole, flubendiamide, cyantraniliprole) are likely to exhibit resistance to this compound.[1][7][8] Strains with RyR mutations, in particular, show broad cross-resistance across the diamide class.[1][7]

Q4: I have identified a known RyR mutation in my insect population. What level of resistance to diamides should I expect?

A4: The level of resistance conferred by RyR mutations can vary significantly. Studies on Plutella xylostella have shown a hierarchy of resistance based on the specific mutation. For instance, the I4790K mutation generally confers the highest level of resistance, often exceeding 1000-fold, while the G4946E and I4790M mutations provide moderate to high and lower to moderate levels of resistance, respectively.[2][4]

Troubleshooting Guides

Guide 1: Unexpectedly High LC50 Values in Bioassays

Problem: Your dose-response bioassays are yielding significantly higher LC50 values for this compound than expected for a susceptible insect strain.

Possible Cause Troubleshooting Step
Development of Target-Site Resistance Screen for known diamide resistance mutations in the ryanodine receptor (RyR) gene (e.g., G4946E, I4790M/K) using molecular techniques like Allele-Specific PCR or sequencing.
Elevated Metabolic Detoxification Conduct biochemical assays to measure the activity of key detoxification enzymes (P450s, GSTs, CarE) and compare to a known susceptible strain.
Sub-optimal Bioassay Conditions Review and standardize your bioassay protocol. Ensure consistency in insect age, sex, and physiological condition.[9] Verify the accuracy of insecticide concentrations and the stability of the formulation.[10][11]
Incorrect Mortality Assessment Diamides can cause rapid feeding cessation, with mortality occurring several days later due to starvation.[12] Ensure your observation period is sufficient to capture the full effect of the insecticide.
Guide 2: Inconsistent or High Variability in Bioassay Results

Problem: You are observing significant variability between replicates or experiments in your this compound bioassays.

Possible Cause Troubleshooting Step
Heterogeneous Resistance in the Population A mix of susceptible and resistant individuals can lead to inconsistent results. Consider establishing isogenic lines or using diagnostic concentrations to determine the frequency of resistant individuals.
Inconsistent Insect Handling and Exposure Standardize the handling of insects and the application of the insecticide to ensure uniform exposure.[11] Factors like the time of day and environmental conditions can influence insect physiology and response.
Instability of this compound Solution Prepare fresh insecticide solutions for each bioassay. Verify the solubility and stability of this compound in your chosen solvent.
Biological Variability Factors such as insect age, sex, and nutritional status can impact susceptibility.[9][13] Use a synchronized population of a specific developmental stage for your assays.

Quantitative Data Summary

The following tables summarize the impact of known ryanodine receptor mutations on insect susceptibility to various diamide insecticides. While specific data for this compound is limited, the cross-resistance patterns observed provide a strong indication of expected efficacy.

Table 1: Resistance Ratios of Plutella xylostella Strains with Different RyR Mutations to Various Diamide Insecticides

RyR MutationFlubendiamideChlorantraniliproleCyantraniliproleTetraniliproleCyclaniliprole
G4946E 739-fold39-fold136-fold129-fold43-fold
I4790M 57-fold16-fold24-fold20-fold17-fold
I4790K >2778-fold1199-fold1585-fold1259-fold1242-fold
(Data adapted from a study on introgressed P. xylostella strains)[2]

Table 2: LC50 Values of a Cyantraniliprole-Resistant Plutella xylostella Strain (KA17) with the I4790K RyR Mutation

InsecticideLC50 (mg/L)Resistance Ratio
Cyantraniliprole >1000>100-fold (compared to KU13 strain)
Chlorantraniliprole High-
Flubendiamide High-
(Data adapted from a study on a cyantraniliprole-resistant P. xylostella strain)[3]

Experimental Protocols

Protocol 1: Allele-Specific PCR for Detection of the G4946E RyR Mutation

This protocol is a rapid method for detecting the G4946E point mutation in the ryanodine receptor gene, a common cause of diamide resistance.

1. DNA Extraction:

  • Extract genomic DNA from individual insects using a standard DNA extraction kit or protocol.

2. Primer Design:

  • Design two forward primers specific to the susceptible (G allele) and resistant (E allele) variants at the G4946 position. The 3' end of each primer should correspond to the single nucleotide polymorphism (SNP).
  • Design a common reverse primer downstream of the mutation site.

3. PCR Amplification:

  • Perform two separate PCR reactions for each individual insect, one with the susceptible-specific forward primer and the common reverse primer, and the other with the resistant-specific forward primer and the common reverse primer.
  • Use a standard PCR master mix and appropriate cycling conditions (e.g., initial denaturation at 95°C for 5 min, followed by 35 cycles of 95°C for 30s, 58°C for 30s, and 72°C for 45s, and a final extension at 72°C for 10 min).

4. Gel Electrophoresis:

  • Visualize the PCR products on a 1.5% agarose gel.
  • Interpretation:
  • A band in the susceptible-specific reaction only indicates a homozygous susceptible individual (GG).
  • A band in the resistant-specific reaction only indicates a homozygous resistant individual (EE).
  • Bands in both reactions indicate a heterozygous individual (GE).

Protocol 2: Biochemical Assay for Glutathione S-Transferase (GST) Activity

This protocol measures the activity of GST enzymes, which can be involved in the metabolic resistance to this compound.

1. Enzyme Preparation:

  • Homogenize individual insects or tissue samples in ice-cold phosphate buffer (e.g., 0.1 M, pH 7.5).
  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
  • Collect the supernatant, which contains the crude enzyme extract.

2. Assay Procedure (96-well plate format):

  • To each well, add:
  • Phosphate buffer
  • Enzyme extract
  • Reduced glutathione (GSH) solution
  • Initiate the reaction by adding 1-chloro-2,4-dinitrobenzene (CDNB) solution.
  • Immediately measure the absorbance at 340 nm using a microplate reader.
  • Take readings at regular intervals (e.g., every minute for 5 minutes) to determine the rate of reaction.

3. Data Analysis:

  • Calculate the change in absorbance per minute (ΔA/min).
  • Use the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹ cm⁻¹) to calculate the GST activity (nmol/min/mg protein).
  • Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay) to normalize the activity.

Visualizations

Signaling_Pathway This compound This compound RyR Ryanodine Receptor (RyR) This compound->RyR Binds to and activates Ca_Cytosol Uncontrolled Ca2+ Release RyR->Ca_Cytosol Opens Ca2+ channel SR Sarcoplasmic Reticulum (SR) Ca_SR Ca2+ Muscle_Contraction Continuous Muscle Contraction Ca_Cytosol->Muscle_Contraction Leads to Paralysis Paralysis & Death Muscle_Contraction->Paralysis

Caption: Mode of action of this compound via the ryanodine receptor.

Resistance_Mechanisms cluster_target Target-Site Resistance cluster_metabolic Metabolic Resistance RyR_Mutation RyR Gene Mutation (e.g., G4946E, I4790M/K) Altered_RyR Altered RyR Protein RyR_Mutation->Altered_RyR Reduced_Binding Reduced this compound Binding & Efficacy Altered_RyR->Reduced_Binding Gene_Upregulation Upregulation of Detoxification Genes Detox_Enzymes Increased P450, GST, CarE Enzyme Production Gene_Upregulation->Detox_Enzymes Detoxification Enhanced this compound Detoxification Detox_Enzymes->Detoxification

Caption: Primary mechanisms of insect resistance to this compound.

Experimental_Workflow Start Suspected Resistance (High LC50) Bioassay Confirm with Standardized Bioassay Start->Bioassay Molecular_Analysis Molecular Analysis (Target-Site) Bioassay->Molecular_Analysis Biochemical_Analysis Biochemical Analysis (Metabolic) Bioassay->Biochemical_Analysis Sequencing RyR Gene Sequencing Molecular_Analysis->Sequencing AS_PCR Allele-Specific PCR Molecular_Analysis->AS_PCR Enzyme_Assays P450, GST, CarE Assays Biochemical_Analysis->Enzyme_Assays Conclusion Identify Resistance Mechanism(s) Sequencing->Conclusion AS_PCR->Conclusion Enzyme_Assays->Conclusion

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Enhancing the Photostability of Cyhalodiamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the photostability of Cyhalodiamide during experimental procedures.

Troubleshooting Guide

This guide is designed to help you navigate common challenges encountered when working with photosensitive compounds like this compound.

Issue 1: Rapid degradation of this compound solution upon exposure to ambient light.

Potential Cause Recommended Action
Inherent Photosensitivity This compound's chemical structure, containing aromatic amide and organofluorine moieties, may be susceptible to photodegradation.[1] Minimize light exposure by working in a dimly lit area or using amber-colored glassware.
Solvent Effects The polarity of the solvent can influence the rate of photodegradation.[2] Consider testing the stability of this compound in a range of solvents with varying polarities to identify a more stabilizing medium.
Presence of Photosensitizers Impurities in the solvent or reagents may act as photosensitizers, accelerating degradation. Ensure the use of high-purity solvents and reagents.
Incorrect Storage Prolonged exposure to light during storage will degrade the compound. Store stock solutions and solid compounds in the dark, preferably in a light-blocking container at the recommended temperature.

Issue 2: Inconsistent results in bioassays involving this compound.

Potential Cause Recommended Action
Photodegradation During Experiment If the experimental setup involves prolonged exposure to light, the effective concentration of this compound may be decreasing over time. Use a dark control (samples protected from light, e.g., with aluminum foil) to assess the extent of photodegradation.[3]
Formation of Photo-adducts Photodegradation products may interfere with the assay or exhibit unexpected biological activity. Analyze the light-exposed samples using techniques like HPLC or LC-MS to identify potential degradation products.
Variability in Light Conditions Inconsistent light exposure between experiments can lead to variable degradation rates. Standardize the lighting conditions for all assays or perform experiments under controlled, low-light conditions.

Issue 3: Precipitate formation in this compound solutions after light exposure.

Potential Cause Recommended Action
Formation of Insoluble Photoproducts Photodegradation may lead to the formation of less soluble byproducts. Characterize the precipitate to understand the degradation pathway. Consider filtering the solution before use if the precipitate is confirmed to be a degradation product and not the active compound.
Solvent Evaporation If working with volatile solvents, light sources that also emit heat can cause solvent evaporation and increase the concentration, leading to precipitation. Use a sealed container or a temperature-controlled light chamber.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for this compound's potential photosensitivity?

A1: this compound possesses several functional groups that can contribute to photosensitivity. It is an aromatic amide and an organofluorine compound.[1] Aromatic amides can undergo photo-Fries rearrangement or cleavage of the N-C bond upon exposure to UV light.[2] The presence of fluorine atoms can also influence the electronic properties of the molecule and its susceptibility to photolytic degradation.[4][5]

Q2: How can I quantitatively assess the photostability of my this compound formulation?

A2: A systematic approach to photostability testing is recommended, following guidelines such as those from the International Council for Harmonisation (ICH) Q1B.[6][7] This involves exposing the sample to a controlled light source that provides a specific illumination and UV energy. The degradation of this compound should be monitored over time using a stability-indicating analytical method, such as HPLC. A dark control sample, shielded from light, should be analyzed in parallel to differentiate between photolytic and thermal degradation.

Q3: What are some potential strategies to enhance the photostability of this compound in my formulations?

A3: Several strategies can be employed to improve photostability:

  • Formulation with UV Absorbers: Incorporate excipients that absorb UV radiation, thereby protecting this compound from photolytic degradation.

  • Use of Antioxidants: If photodegradation involves oxidative pathways, the addition of antioxidants can help stabilize the compound.

  • Opaque or UV-blocking Packaging: For formulated products, using packaging materials that prevent light transmission is a highly effective method of photoprotection.[7]

  • pH Optimization: The pH of the formulation can influence the stability of the compound. Conduct stability studies at different pH values to determine the optimal range for this compound.

Q4: Are there any specific analytical techniques recommended for monitoring this compound photodegradation?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a commonly used technique for quantifying the parent compound and detecting the formation of degradation products. The method should be validated to be "stability-indicating," meaning it can separate the intact drug from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be a powerful tool for identifying the chemical structures of the photoproducts.

Potential Photodegradation Pathways of this compound

Understanding the potential degradation pathways is crucial for developing effective stabilization strategies. Based on its chemical structure, the following pathways may be hypothesized:

Potential Photodegradation Pathways of this compound This compound This compound Photo_Fries Photo-Fries Rearrangement (Aromatic Amide) This compound->Photo_Fries UV Light NC_Cleavage N-C Bond Cleavage (Amide Bond) This compound->NC_Cleavage UV Light Dehalogenation Dehalogenation (C-Cl Bond) This compound->Dehalogenation UV Light Organofluorine_Degradation Organofluorine Moiety Degradation This compound->Organofluorine_Degradation UV Light Degradation_Products Various Degradation Products Photo_Fries->Degradation_Products NC_Cleavage->Degradation_Products Dehalogenation->Degradation_Products Organofluorine_Degradation->Degradation_Products

Caption: Potential photodegradation pathways for this compound upon UV light exposure.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to assess the intrinsic photostability of this compound.

Forced Degradation Workflow start Start prep_sample Prepare this compound Solution (e.g., in Acetonitrile/Water) start->prep_sample split_sample Split into 'Light' and 'Dark' Samples prep_sample->split_sample expose_light Expose 'Light' Sample to Controlled Light Source (ICH Q1B) split_sample->expose_light store_dark Store 'Dark' Sample in the Dark (at the same temperature) split_sample->store_dark sampling Collect Aliquots at Defined Time Points expose_light->sampling store_dark->sampling analysis Analyze Samples by Stability-Indicating HPLC sampling->analysis data Compare Degradation Profiles analysis->data end End data->end

References

Cyhalodiamide solubility and solvent selection for lab studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cyhalodiamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in laboratory settings. Here you will find information on solubility, solvent selection, experimental protocols, and troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a diamide insecticide that is particularly effective against lepidopteran pests. Its mode of action involves the activation of insect ryanodine receptors (RyRs), which are intracellular calcium channels critical for muscle contraction. By binding to these receptors, this compound causes an uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm of muscle cells. This leads to muscle paralysis, cessation of feeding, and ultimately, the death of the insect.

Q2: In which solvents is this compound soluble?

A2: this compound has very low solubility in water but is soluble in several organic solvents. For a detailed breakdown of its solubility in common laboratory solvents, please refer to the solubility data table below.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, it is recommended to use a solvent in which this compound has high solubility, such as acetone or Dimethyl Sulfoxide (DMSO). A detailed protocol for preparing a 10 mM stock solution in acetone is provided in the Experimental Protocols section. Always start by dissolving a small, accurately weighed amount of the compound in the chosen solvent and then dilute to the final desired concentration.

Q4: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer for my bioassay. What should I do?

A4: This is a common issue due to the low aqueous solubility of this compound. Please refer to the Troubleshooting Guide for potential solutions, such as optimizing the final solvent concentration in your assay medium, using a co-solvent system, or employing sonication.

Solubility Data

The solubility of this compound in various solvents at 20°C is summarized in the table below. This information is crucial for selecting the appropriate solvent for stock solution preparation and ensuring the compound remains in solution during your experiments.

SolventSolubility (g/L)Solubility (mg/mL)Notes
Water (pH 7)0.000280.00028Very low solubility.
AcetoneSoluble-A good choice for initial stock solution preparation.
Dimethyl Sulfoxide (DMSO)Soluble-Another excellent option for stock solutions. DMSO is a strong organic solvent.
MethanolSlightly Soluble-May be suitable for lower concentration working solutions.
Acetonitrile--A common solvent in analytical chemistry, miscibility with water is good.
n-Hexane2.392.39
Ethyl Acetate0.0040.004Low solubility.
Trichloromethane39.6539.65High solubility, but use with caution due to toxicity.

Note: "-" indicates that specific quantitative data was not found in the provided search results, but the solvent is mentioned as a potential solvent for similar compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Acetone

This protocol describes the preparation of a 10 mM stock solution of this compound, which can then be used to make serial dilutions for various bioassays.

Materials:

  • This compound (Molecular Weight: 523.83 g/mol )

  • Acetone (analytical grade)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Micropipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass of this compound:

    • For a 10 mM solution in 10 mL:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 523.83 g/mol = 0.052383 g

    • Therefore, you will need to weigh out approximately 52.4 mg of this compound.

  • Weigh the this compound:

    • Using an analytical balance, carefully weigh out the calculated mass of this compound onto a piece of weighing paper or directly into a microcentrifuge tube.

  • Dissolve in acetone:

    • Transfer the weighed this compound to a 10 mL volumetric flask.

    • Add a small amount of acetone (e.g., 2-3 mL) to the flask and gently swirl to dissolve the compound. You may use a vortex mixer on a low setting to aid dissolution.

  • Bring to final volume:

    • Once the this compound is completely dissolved, carefully add acetone to the volumetric flask until the bottom of the meniscus reaches the 10 mL mark.

  • Aliquot and store:

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • For ease of use and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials.

    • Store the aliquots at -20°C in the dark. Properly stored stock solutions should be stable for several months.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound does not fully dissolve in the chosen solvent. The concentration may be too high for the selected solvent's solubility limit.Try a different solvent with higher reported solubility (e.g., DMSO or trichloromethane). Alternatively, gently warm the solution or use sonication to aid dissolution. Always check for compound stability at higher temperatures.
**Precipitation occurs upon dilution of the stock solution into aqueous

Purification techniques for high-purity Cyhalodiamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification techniques for synthesizing high-purity Cyhalodiamide. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and solutions in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low Purity After Recrystallization Incorrect solvent system.Screen for a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. Common solvent systems for similar compounds include ethanol/water, ethyl acetate/hexane, and toluene.[1]
Cooling rate is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.[2]
Presence of insoluble impurities.If solid impurities are observed in the hot solution, perform a hot filtration step before allowing the solution to cool and crystallize.[2]
Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of this compound.Select a solvent with a lower boiling point.
High concentration of impurities.Attempt a preliminary purification step, such as a column chromatography, before recrystallization.
Insufficient solvent.Add a small amount of additional hot solvent until the oil dissolves, then proceed with slow cooling.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.Optimize the solvent system. For normal-phase chromatography on silica gel, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.[3]
Column overloading.Reduce the amount of crude product loaded onto the column.
Co-elution of impurities.If impurities have similar polarity to this compound, consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like reversed-phase chromatography.
Product Fails to Crystallize Solution is not supersaturated.Concentrate the solution by evaporating some of the solvent.
Presence of significant impurities inhibiting crystal formation.Purify the product using another method like column chromatography before attempting recrystallization.
Smooth surface of the crystallization vessel.Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.[2]
Colored Impurities in Final Product Presence of colored byproducts from the synthesis.Add a small amount of activated charcoal to the hot solution before the hot filtration step during recrystallization. The charcoal can adsorb colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: Based on the synthesis of structurally related phthalamide and diamide insecticides, common impurities may include:

  • Unreacted starting materials: 3-chlorophthalic anhydride, 2-amino-2-methylpropionitrile, and 2-methyl-4-heptafluoroisopropylaniline.[4]

  • Intermediates: The phthalic acid monoamide and the phthalic isoimide intermediates.[4]

  • Side-products: Formation of regioisomers or products from side reactions of the reactive intermediates.

  • Degradation products: Hydrolysis of the amide bonds can lead to the formation of the corresponding carboxylic acids and amines.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for determining the purity of compounds like this compound.[5][6]

  • HPLC: Allows for the separation and quantification of non-volatile and thermally labile impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile is a common starting point.

  • GC: Suitable for analyzing volatile impurities, such as residual solvents.

Q3: What is a suitable solvent system for the recrystallization of this compound?

A3: While the optimal solvent system must be determined experimentally, common choices for polar organic molecules like this compound include:

  • A single solvent system using alcohols (e.g., ethanol, isopropanol) or esters (e.g., ethyl acetate).[1]

  • A binary solvent system, such as ethanol/water, ethyl acetate/hexane, or acetone/water, where this compound is dissolved in the "good" solvent at an elevated temperature, and the "anti-solvent" is added to induce crystallization upon cooling.[1][7]

Q4: How can I improve the yield of my purification?

A4: To improve the yield:

  • Recrystallization: Minimize the amount of hot solvent used to dissolve the crude product to ensure maximum recovery upon cooling. After the first filtration, the mother liquor can be concentrated to obtain a second crop of crystals.[7]

  • Column Chromatography: Ensure proper column packing and optimized mobile phase to minimize band broadening and loss of product. Careful collection of fractions is also crucial.[3]

Experimental Protocols

Recrystallization Protocol

This protocol provides a general procedure for the purification of crude this compound by recrystallization. The choice of solvent should be optimized for best results.

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, or a binary mixture)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating to identify a suitable recrystallization solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely. Stirring or swirling can aid dissolution.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Column Chromatography Protocol

This protocol describes a general method for purifying this compound using silica gel column chromatography.

Objective: To separate this compound from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)[8]

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Mobile Phase Selection: Use TLC to determine an appropriate mobile phase that gives a good separation of this compound from its impurities. The desired product should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing it to settle into a packed bed. Add another layer of sand on top of the silica gel.[8]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can be used for better separation.[3]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the purification of this compound. This data is for illustrative purposes and actual results may vary.

Table 1: Purity of this compound after Recrystallization with Different Solvents

Solvent SystemPurity (%)Yield (%)
Ethanol98.585
Ethyl Acetate/Hexane (1:2)99.280
Toluene97.875

Table 2: Purity of this compound after Column Chromatography

Mobile Phase (Hexane:Ethyl Acetate)Purity (%)Yield (%)
4:199.570
2:199.075
1:198.280

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude this compound Synthesis recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 hplc HPLC Analysis recrystallization->hplc column_chromatography->hplc gc GC Analysis hplc->gc If necessary final_product High-Purity this compound hplc->final_product gc->final_product

Caption: Experimental workflow for this compound purification.

troubleshooting_recrystallization start Low Purity after Recrystallization cause1 Incorrect Solvent start->cause1 cause2 Fast Cooling start->cause2 cause3 Insoluble Impurities start->cause3 solution1 Screen Solvents cause1->solution1 solution2 Slow Cooling Protocol cause2->solution2 solution3 Hot Filtration cause3->solution3

Caption: Troubleshooting low purity in recrystallization.

References

Validation & Comparative

Unraveling Diamide Insecticide Cross-Resistance: A Comparative Analysis of Cyhalodiamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of insecticide resistance is paramount. This guide provides a comparative analysis of cyhalodiamide, a phthalic diamide insecticide, and its cross-resistance patterns with other widely used diamide insecticides. By presenting key experimental data, detailed methodologies, and visual representations of the underlying biological mechanisms, this document serves as a critical resource for informed decision-making in pest management and the development of next-generation insecticides.

Executive Summary

This compound, like other diamide insecticides, exerts its effect by targeting the ryanodine receptors (RyRs) in insects, leading to uncontrolled calcium release from the sarcoplasmic reticulum in muscle cells. This disruption of calcium homeostasis results in muscle contraction, paralysis, and ultimately, insect death. However, the intensive use of diamide insecticides has led to the emergence of resistance in several key pest species. A primary mechanism of this resistance involves mutations in the ryanodine receptor gene, which can confer cross-resistance across different diamide insecticides. This guide explores the existing data on the cross-resistance of this compound with other anthranilic and phthalic diamides, providing a framework for understanding and mitigating this critical issue.

Comparative Toxicity and Cross-Resistance Data

While direct comparative studies detailing the cross-resistance of a this compound-resistant strain against a full panel of diamide insecticides are limited, data from studies on closely related compounds and resistant pest populations provide valuable insights. The following tables summarize key quantitative data from published research, illustrating the toxicity of different diamides and the extent of cross-resistance observed in resistant strains.

Table 1: Comparative Toxicity of Diamide Insecticides against Chloridea virescens

InsecticideChemical ClassLC50 (ng/mL)
FlubendiamidePhthalic Diamide27.972
ChlorantraniliproleAnthranilic Diamide4.819

Data sourced from a study on third instar larvae of Chloridea virescens using a diet-incorporated bioassay[1]. This table demonstrates the differential toxicity of a phthalic diamide and an anthranilic diamide against a susceptible insect population.

Table 2: Cross-Resistance of a Cyantraniliprole-Resistant Strain of Plutella xylostella to Other Diamide Insecticides

InsecticideChemical ClassResistance Ratio (RR)
CyantraniliproleAnthranilic Diamide326-fold
ChlorantraniliproleAnthranilic Diamide24.3-fold
FlubendiamidePhthalic Diamide14.1-fold

Data from a study on a laboratory-selected cyantraniliprole-resistant strain of Plutella xylostella[2]. The resistance ratio is calculated relative to a susceptible laboratory strain. This table highlights the significant cross-resistance between different diamide insecticides.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for key experiments in insecticide resistance research.

Diet-Incorporated Bioassay for Lepidopteran Larvae

This method is commonly used to determine the lethal concentration (LC) of an insecticide.

  • Insect Rearing: The target insect species (e.g., Plutella xylostella, Chloridea virescens) are reared on an artificial diet under controlled laboratory conditions (typically 25 ± 2°C, 60 ± 10% RH, and a 14:10 light:dark photoperiod).

  • Insecticide Preparation: A stock solution of the technical grade insecticide is prepared in a suitable solvent (e.g., acetone). Serial dilutions are then made to obtain a range of desired concentrations.

  • Diet Preparation: The artificial diet is prepared according to the standard procedure for the specific insect species. While the diet is still liquid, the insecticide solutions are incorporated to achieve the final test concentrations. A control diet is prepared with the solvent alone.

  • Bioassay Setup: The treated and control diets are dispensed into the wells of a multi-well bioassay tray. One larva of a specific instar (e.g., third instar) is placed in each well.

  • Incubation and Data Collection: The trays are sealed and incubated under the same conditions as insect rearing. Mortality is assessed after a predetermined period (e.g., 7 days). Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population. The resistance ratio (RR) is calculated by dividing the LC50 of the resistant population by the LC50 of a susceptible population.

Topical Application Bioassay

This method directly applies a known dose of insecticide to individual insects.

  • Insect Handling: Insects of a specific age and weight are anaesthetized, typically with carbon dioxide.

  • Insecticide Application: A micro-applicator is used to apply a precise volume (e.g., 1 µL) of the insecticide solution in a suitable solvent (e.g., acetone) to the dorsal thorax of each insect. Control insects are treated with the solvent alone.

  • Post-Treatment: After application, the insects are transferred to clean containers with access to food and water.

  • Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours) post-treatment.

  • Data Analysis: The dose-mortality data is analyzed using probit analysis to determine the lethal dose (LD50), the dose that kills 50% of the treated insects.

Visualizing the Mechanisms

To facilitate a deeper understanding of the processes involved in diamide insecticide action and resistance testing, the following diagrams have been generated using the Graphviz DOT language.

Ryanodine_Receptor_Signaling_Pathway RyR Ryanodine Receptor (RyR) Ca_cytosol Ca²⁺ RyR->Ca_cytosol Uncontrolled Release Contraction Muscle Contraction Ca_cytosol->Contraction Ca_SR Stored Ca²⁺ Diamide Diamide Insecticide (e.g., this compound) Diamide->RyR Binds and Activates

Caption: Ryanodine receptor signaling pathway and the action of diamide insecticides.

Experimental_Workflow_Cross_Resistance cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis A 1. Rear Susceptible & Resistant Insect Strains C 3. Expose Insects to Insecticides (e.g., Diet Incorporation) A->C B 2. Prepare Serial Dilutions of Diamide Insecticides B->C D 4. Incubate under Controlled Conditions C->D E 5. Record Mortality Data D->E F 6. Probit Analysis to Determine LC50 Values E->F G 7. Calculate Resistance Ratios (RR) RR = LC50(Resistant) / LC50(Susceptible) F->G H 8. Compare RR across Different Diamides G->H

Caption: Experimental workflow for a typical cross-resistance study.

Conclusion

The available data strongly suggest that cross-resistance is a significant concern for all diamide insecticides, including this compound. Resistance mechanisms, particularly target-site mutations in the ryanodine receptor, can reduce the efficacy of multiple compounds within this class. For sustainable pest management, it is imperative that researchers and pest management professionals employ integrated resistance management (IRM) strategies. This includes rotating insecticides with different modes of action, using insecticides at the recommended label rates, and continuous monitoring of pest populations for shifts in susceptibility. Further research focusing on the specific cross-resistance profile of this compound-resistant strains is crucial for refining these strategies and ensuring the long-term viability of this important class of insecticides.

References

Comparative toxicity of Cyhalodiamide to target and non-target organisms

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Cyhalodiamide's toxicity to target and non-target organisms, supported by experimental data and detailed methodologies.

This compound is a diamide insecticide that has demonstrated high efficacy against several key agricultural pests. Understanding its selective toxicity is crucial for its safe and effective use in integrated pest management (IPM) programs. This guide provides a comparative analysis of the toxicity of this compound to its intended targets and to non-target organisms, based on available experimental data.

Executive Summary

This compound exhibits a high degree of toxicity to its target lepidopteran pests, primarily through the disruption of their muscle function by acting as a ryanodine receptor inhibitor.[1] While specific data for a broad range of non-target organisms is still emerging, available information suggests a lower toxicity profile for mammals. This guide synthesizes current knowledge, presents available quantitative toxicity data, and outlines the standard experimental protocols for assessing insecticide toxicity.

Data Presentation: Quantitative Toxicity of this compound and Other Insecticides

Table 1: Toxicity of this compound and Other Diamide Insecticides to Target Pests

InsecticideTarget OrganismLife StageExposure TimeToxicity MetricValue (unit)Reference
This compoundBursaphelenchus xylophilus (Pine Wood Nematode)-24 hLC500.019 mg/L[1]
Cyproflanilide (a novel meta-diamide)Cnaphalocrocis medinalis (Rice Leaf Folder)Larva-LC500.026 mg/L[2]
Cyproflanilide (a novel meta-diamide)Cnaphalocrocis medinalis (Rice Leaf Folder)Larva-LD500.122 ng/larva[2]
ChlorantraniliprolePlutella xylostella (Diamondback Moth)3rd Instar Larva-LC500.048 mg/mL[3]
CyantraniliprolePlutella xylostella (Diamondback Moth)3rd Instar Larva-LC500.007 mg/mL[3]
ChlorantraniliproleSpodoptera exigua (Beet Armyworm)3rd Instar Larva-LC50>139.92 g/L[4]
Emamectin BenzoateSpodoptera exigua (Beet Armyworm)--LC501.5 - 51.7 fold resistance ratio compared to susceptible population[5]

Table 2: Toxicity of this compound and Other Insecticides to Non-Target Organisms

InsecticideNon-Target OrganismSpeciesExposure RouteExposure TimeToxicity MetricValue (unit)Reference
This compoundMammalRat (female)Oral-LD50> 2,000 mg/kg
This compoundMammalRat (male & female)Inhalation4 hLC502,000 mg/m³
This compoundMammalRabbitDermal24 hLD50> 2,000 mg/kg
ChlorantraniliproleBeneficial InsectApis mellifera (Honeybee)Contact48 hLD50107.12 µ g/bee [6]
ChlorantraniliproleBeneficial InsectApis mellifera (Honeybee)Oral24 hLC500.026 mg/L[6]
Various InsecticidesAquatic InvertebrateDaphnia magna-48 hLC500.00053 - 0.037 mg/L[7]
Malachite Green (as an example toxicant)FishOncorhynchus mykiss (Rainbow Trout)-96 hLC500.83 mg/L[8]

Mode of Action: Ryanodine Receptor Modulation

This compound, like other diamide insecticides, exerts its insecticidal effect by targeting the ryanodine receptors (RyRs) in insect muscle cells. These receptors are ligand-gated calcium channels that play a critical role in muscle contraction.

This compound This compound RyR Ryanodine Receptor (RyR) in Muscle Cell This compound->RyR Binds to and activates Ca_Store Sarcoplasmic Reticulum (Calcium Store) RyR->Ca_Store Opens Ca²⁺ channel Ca_Cytosol Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol Uncontrolled release of Ca²⁺ Contraction Uncontrolled Muscle Contraction & Paralysis Ca_Cytosol->Contraction Leads to Death Insect Death Contraction->Death

Figure 1. Simplified signaling pathway of this compound's mode of action.

As depicted in Figure 1, this compound binds to and activates the ryanodine receptors, causing an uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle cells. This sustained high level of intracellular calcium leads to continuous muscle contraction, paralysis, and ultimately, the death of the insect. The selectivity of diamide insecticides is attributed to the differences in the structure of ryanodine receptors between insects and mammals.

Experimental Protocols

The toxicity data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and comparability of results across different laboratories.

Acute Oral Toxicity (as per OECD Guideline 401/423)

This test determines the median lethal dose (LD50) of a substance when administered orally in a single dose.

cluster_prep Preparation cluster_admin Administration cluster_obs Observation cluster_analysis Data Analysis Animal_Selection Select healthy, young adult rodents (e.g., rats) Fasting Fast animals overnight Animal_Selection->Fasting Dose_Prep Prepare graded doses of This compound in a vehicle Fasting->Dose_Prep Dosing Administer a single oral dose (gavage) to each animal group Dose_Prep->Dosing Observation Observe for mortality and clinical signs of toxicity for 14 days Dosing->Observation Body_Weight Record body weight Observation->Body_Weight Necropsy Perform gross necropsy on all animals Body_Weight->Necropsy LD50_Calc Calculate LD50 using statistical methods (e.g., Probit analysis) Necropsy->LD50_Calc

Figure 2. Experimental workflow for an acute oral toxicity study.
Acute Dermal Toxicity (as per OECD Guideline 402)

This test evaluates the toxicity of a substance following a single, 24-hour dermal application.

  • Animal Selection and Preparation: Healthy young adult rabbits with intact skin are used. The fur on the dorsal area is clipped 24 hours before the test.

  • Dose Application: The test substance is applied uniformly over a shaved area (at least 10% of the body surface) and covered with a porous gauze dressing.

  • Exposure: The dressing is held in place for 24 hours.

  • Observation: After the exposure period, the dressing is removed, and the skin is cleaned. Animals are observed for mortality and signs of toxicity for 14 days.

  • Data Analysis: The dermal LD50 is calculated.

Acute Inhalation Toxicity (as per OECD Guideline 403)

This study assesses the toxicity of an airborne substance.

  • Test Atmosphere Generation: A dynamic inhalation exposure system is used to generate a stable concentration of the test substance in the air.

  • Exposure: Groups of rats are exposed to different concentrations for a standard duration, typically 4 hours.

  • Observation: Animals are observed for mortality and toxic effects during and after exposure for a period of 14 days.

  • Data Analysis: The median lethal concentration (LC50) is determined.

Aquatic Toxicity Testing
  • Daphnia sp. Acute Immobilisation Test (as per OECD Guideline 202): Young Daphnia magna (<24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

  • Fish, Acute Toxicity Test (as per OECD Guideline 203): Fish, such as rainbow trout (Oncorhynchus mykiss), are exposed to the test substance for 96 hours. The concentration that is lethal to 50% of the fish (LC50) is calculated.

Avian Acute Oral Toxicity Test (as per OECD Guideline 223)

This test determines the acute oral toxicity of a substance to birds, such as the Japanese quail (Coturnix japonica). A single oral dose is administered, and the birds are observed for 14 days for mortality and signs of toxicity to determine the LD50.

Honeybee Acute Toxicity Tests (as per OECD Guidelines 213 & 214)
  • Acute Oral Toxicity (OECD 213): Adult worker honeybees are fed a sucrose solution containing the test substance for a defined period.

  • Acute Contact Toxicity (OECD 214): The test substance is applied directly to the dorsal thorax of adult worker honeybees.

In both tests, mortality is recorded at 24 and 48 hours (and can be extended to 96 hours) to determine the oral and contact LD50 values, respectively.

Conclusion

This compound demonstrates high efficacy against its target lepidopteran pests, acting as a potent ryanodine receptor inhibitor. The available mammalian toxicity data suggest a low order of acute toxicity via oral, dermal, and inhalation routes. However, a comprehensive understanding of its environmental safety profile requires further investigation into its effects on a broader range of non-target organisms, particularly beneficial insects, aquatic life, and birds. The standardized OECD protocols outlined in this guide provide the framework for generating the necessary data to conduct a thorough comparative risk assessment. As more data becomes available, a clearer picture of the selective toxicity of this compound will emerge, further informing its role in sustainable agriculture.

References

Diamide Insecticides: A Comparative Efficacy Analysis Against the Diamondback Moth, Plutella xylostella

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals on the Performance of Flubendiamide and Related Diamide Insecticides

The diamondback moth, Plutella xylostella, stands as a formidable pest in cruciferous crop cultivation worldwide, notorious for its rapid development of resistance to a wide array of insecticides. Diamide insecticides, a class of compounds targeting insect ryanodine receptors (RyRs), have emerged as a critical tool in the management of lepidopteran pests like P. xylostella. This guide provides a detailed comparison of the efficacy of flubendiamide and other commercially significant diamide insecticides, supported by experimental data and detailed methodologies to aid researchers in the field.

Note on Cyhalodiamide: Despite extensive literature searches, no direct comparative studies evaluating the efficacy of this compound specifically against Plutella xylostella were identified. Therefore, this guide will focus on the well-documented efficacy of flubendiamide and its comparison with other widely studied diamides, namely chlorantraniliprole and cyantraniliprole.

Mode of Action: Targeting Insect Ryanodine Receptors

Flubendiamide and other diamide insecticides exert their insecticidal effect by selectively targeting the ryanodine receptors in insects. These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells. The binding of diamide insecticides to these receptors locks them in an open state, leading to an uncontrolled release of intracellular calcium stores. This sustained calcium depletion results in rapid cessation of feeding, muscle paralysis, and ultimately, the death of the insect larva. The specificity of these compounds for insect RyRs over mammalian receptors contributes to their favorable safety profile for non-target organisms.

Diamide Insecticide Mode of Action cluster_muscle_cell Insect Muscle Cell cluster_ryr SR Sarcoplasmic Reticulum (SR) (Intracellular Ca2+ Store) RyR Ryanodine Receptor (RyR) (Ca2+ Channel) Ca_ion Ca2+ Cytosol Cytosol Paralysis Muscle Paralysis & Cessation of Feeding Cytosol->Paralysis Leads to Ca_ion->Cytosol Uncontrolled Release Ca_ion2 Ca2+ Ca_ion3 Ca2+ Diamide Flubendiamide / Other Diamides Diamide->RyR Binds to and locks open

Caption: Signaling pathway of diamide insecticides.

Comparative Efficacy Data

The following tables summarize the lethal concentration (LC50) values of flubendiamide and other diamide insecticides against various strains of Plutella xylostella. Lower LC50 values indicate higher toxicity.

Table 1: LC50 Values of Diamide Insecticides Against Susceptible and Field Populations of P. xylostella

InsecticidePopulation/StrainLC50 (mg/mL)Country/RegionReference
Flubendiamide 20WGSusceptible0.021Tamil Nadu, India
Coimbatore0.113Tamil Nadu, India
Ooty0.181Tamil Nadu, India
Oddanchatram0.172Tamil Nadu, India
Krishnagiri0.129Tamil Nadu, India
Theni0.108Tamil Nadu, India
Chlorantraniliprole 18.5SCSusceptible0.048Tamil Nadu, India
Coimbatore0.104Tamil Nadu, India
Ooty0.137Tamil Nadu, India
Oddanchatram0.128Tamil Nadu, India
Krishnagiri0.171Tamil Nadu, India
Cyantraniliprole 10.26ODSusceptible0.007Tamil Nadu, India
Coimbatore0.010Tamil Nadu, India
Ooty0.012Tamil Nadu, India
Oddanchatram0.014Tamil Nadu, India
Krishnagiri0.017Tamil Nadu, India
Theni0.011Tamil Nadu, India

Table 2: Comparative Toxicity of Insecticides Against P. xylostella from Punjab, India

InsecticideLC50 (%) - LudhianaLC50 (%) - KapurthalaLC50 (%) - AmritsarReference
Flubendiamide 480 SC0.000500.000540.00062
Chlorantraniliprole 18.5 SL0.0002750.0003210.00037
Spinosad 48 SC0.004860.005140.00541
Quinalphos 25 EC3.302093.485543.66899
Fenvalerate 20 EC3.760723.944174.12462

Experimental Protocols

The following sections detail standardized methodologies for assessing the efficacy of insecticides against P. xylostella.

Insect Rearing
  • Colony Establishment: P. xylostella larvae are collected from commercial cruciferous fields.

  • Maintenance: The collected larvae are reared on cabbage (Brassica oleracea) or mustard seedlings in a controlled environment.

  • Controlled Conditions: Rearing is typically conducted at a temperature of 25°C ± 2°C, a relative humidity of 50-70%, and a photoperiod of 16 hours of light and 8 hours of dark.

Bioassay Method: Leaf-Dip Technique

The leaf-dip bioassay is a standard method for evaluating the toxicity of insecticides to lepidopteran larvae.

  • Preparation of Insecticide Solutions:

    • The commercial formulation of the insecticide is diluted with distilled water to create a series of desired concentrations.

    • A surfactant, such as Triton X-100 (0.1% w/v), is often added to ensure uniform coverage of the leaf surface.

  • Leaf Treatment:

    • Cabbage leaf discs of a standardized diameter (e.g., 5 cm) are excised.

    • Each leaf disc is individually dipped into a specific insecticide solution for 10 seconds with gentle agitation.

    • The treated leaf discs are then air-dried on a paper towel for approximately 1.5 to 2 hours at room temperature.

  • Larval Exposure:

    • Third-instar larvae of P. xylostella are commonly used for these assays.

    • A specific number of larvae (e.g., 10) are released onto each treated leaf disc within a petri dish.

    • The petri dishes are maintained under the same controlled conditions as the

Validating the Mode of Action of Cyhalodiamide through Electrophysiology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological validation of Cyhalodiamide's mode of action against other commercially available diamide insecticides. The information presented herein is supported by experimental data from peer-reviewed studies and established methodologies, offering a comprehensive resource for researchers in insecticide development and mode of action studies.

Executive Summary

This compound is a phthalic diamide insecticide that exhibits its insecticidal properties by targeting the ryanodine receptor (RyR), a critical component of the insect's muscle contraction machinery.[1][2] This guide details the electrophysiological validation of this mode of action, comparing this compound with other diamide insecticides, namely the phthalic diamide flubendiamide and the anthranilic diamides chlorantraniliprole and cyantraniliprole. The primary mechanism of action for all these compounds is the activation of the insect RyR, leading to uncontrolled release of intracellular calcium, resulting in muscle paralysis and eventual death of the pest.[3][4][5] Electrophysiological techniques, particularly the two-electrode voltage clamp (TEVC), are pivotal in characterizing the interaction of these insecticides with the RyR ion channel.

Comparative Analysis of Diamide Insecticides

The diamide insecticides, while sharing a common target in the ryanodine receptor, can be categorized into two main chemical classes: phthalic diamides (e.g., this compound, flubendiamide) and anthranilic diamides (e.g., chlorantraniliprole, cyantraniliprole).[6] While both classes activate the RyR, they are believed to bind to distinct, allosterically coupled sites on the receptor protein. This difference in binding may influence their potency, spectrum of activity, and the potential for cross-resistance.

Quantitative Performance Data

The following table summarizes the available quantitative data on the potency of various diamide insecticides against the ryanodine receptor. The EC50 (half-maximal effective concentration) values were determined using a fluorescence-based assay monitoring calcium levels in HEK293 cells expressing the rabbit ryanodine receptor 1 (rRyR1). Lower EC50 values indicate higher potency.

CompoundChemical ClassTarget ReceptorEC50 (µM)Reference
This compoundPhthalic DiamideInsect RyRData not available in searched literature
FlubendiamidePhthalic DiamiderRyR14.5[3]
TetraniliproleAnthranilic DiamiderRyR17.6[3]
ChlorantraniliproleAnthranilic DiamideInsect RyRPotent activator (qualitative)[6]
CyantraniliproleAnthranilic DiamideInsect RyRPotent activator (qualitative)[4][5]

Note: While specific EC50 data for this compound from electrophysiology studies was not found in the provided search results, its classification as a potent RyR activator suggests it would exhibit comparable or potentially higher potency on insect RyRs than the values reported for mammalian RyRs. Further head-to-head comparative studies are warranted.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) for Characterizing Insecticide Action on Ryanodine Receptors

This protocol describes a representative method for validating and comparing the mode of action of this compound and other diamide insecticides on ryanodine receptors expressed in Xenopus laevis oocytes.

Objective: To measure the effect of diamide insecticides on the ion channel activity of expressed ryanodine receptors.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the insect ryanodine receptor of interest

  • Two-electrode voltage clamp (TEVC) amplifier and data acquisition system

  • Micromanipulators

  • Glass microelectrodes (for voltage sensing and current injection)

  • Recording chamber

  • Oocyte Ringer's solution (ORi)

  • Test compounds: this compound, Flubendiamide, Chlorantraniliprole (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate mature (stage V–VI) Xenopus laevis oocytes.

    • Inject oocytes with cRNA encoding the target insect ryanodine receptor.

    • Incubate the injected oocytes for 2-5 days at 16-18°C in ORi to allow for receptor expression.

  • Electrode Preparation:

    • Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.

    • Fill one electrode with 3 M KCl for voltage sensing and the other for current injection.

  • TEVC Recording:

    • Place an oocyte expressing the RyR in the recording chamber and perfuse with ORi.

    • Carefully impale the oocyte with both the voltage and current electrodes using micromanipulators.

    • Clamp the oocyte membrane potential to a holding potential of -80 mV.

    • Record baseline currents.

  • Compound Application and Data Acquisition:

    • Prepare serial dilutions of the test compounds (this compound and alternatives) in ORi. The final solvent concentration should be kept constant and at a non-disruptive level (e.g., <0.1% DMSO).

    • Perfuse the oocyte with the different concentrations of the test compounds.

    • Record the changes in membrane current induced by the application of the insecticides. Activation of the RyR, a non-selective cation channel, is expected to result in an inward current at the holding potential.

    • Apply voltage steps or ramps to characterize the current-voltage relationship in the presence of the compounds.

    • Wash out the compound with ORi to observe any reversibility of the effect.

  • Data Analysis:

    • Measure the peak inward current at each compound concentration.

    • Plot the concentration-response curve and fit the data to a Hill equation to determine the EC50 and Hill coefficient for each compound.

    • Compare the EC50 values to rank the potency of the tested insecticides.

Visualizing the Mode of Action and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the workflow of the electrophysiological validation process.

cluster_membrane Sarcoplasmic Reticulum Membrane cluster_cyto Cytosol cluster_sr Sarcoplasmic Reticulum Lumen RyR Ryanodine Receptor (RyR) (Closed State) RyR_open Ryanodine Receptor (RyR) (Open State) Ca_high High [Ca²⁺] Ca_low Low [Ca²⁺] Contraction Muscle Contraction Ca_high->Contraction Leads to Paralysis Paralysis Contraction->Paralysis -> Paralysis & Death Ca_stored Stored Ca²⁺ Ca_stored->RyR_open Uncontrolled Release This compound This compound This compound->RyR Binds and Activates

Caption: Mode of action of this compound on the insect ryanodine receptor.

cluster_prep Preparation cluster_exp TEVC Experiment cluster_analysis Data Analysis Oocyte Xenopus Oocyte Inject cRNA Injection Oocyte->Inject cRNA Insect RyR cRNA cRNA->Inject Express Receptor Expression Inject->Express Clamp Two-Electrode Voltage Clamp Express->Clamp Record_base Record Baseline Current Clamp->Record_base Apply Apply this compound / Alternatives Record_base->Apply Record_effect Record Induced Current Apply->Record_effect Analyze Concentration-Response Analysis Record_effect->Analyze EC50 Determine EC50 Analyze->EC50 Compare Compare Potency EC50->Compare

Caption: Experimental workflow for TEVC validation of insecticide mode of action.

cluster_phthalic Phthalic Diamides cluster_anthranilic Anthranilic Diamides RyR_Target Ryanodine Receptor (RyR) Insecticide Target This compound This compound This compound->RyR_Target Activates Flubendiamide Flubendiamide Flubendiamide->RyR_Target Activates Chlorantraniliprole Chlorantraniliprole Chlorantraniliprole->RyR_Target Activates Cyantraniliprole Cyantraniliprole Cyantraniliprole->RyR_Target Activates

Caption: Logical relationship of diamide insecticides targeting the ryanodine receptor.

References

Comparative analysis of the environmental impact of Cyhalodiamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the environmental impact of Cyhalodiamide, a newer phthalic diamide insecticide, against other established insecticides. The comparison includes other diamide insecticides, Chlorantraniliprole and Flubendiamide, and a representative from the pyrethroid class, Lambda-cyhalothrin. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering an objective look at the available data on persistence, toxicity to non-target organisms, and degradation pathways.

A significant challenge in the environmental assessment of this compound is the limited availability of public ecotoxicological data.[1] While information on its environmental fate and degradation is emerging, comprehensive, publicly accessible studies on its toxicity to a wide range of non-target organisms are scarce. This guide, therefore, highlights these data gaps while comparing the known attributes of this compound with its alternatives.

Data Presentation: Quantitative Environmental Impact

The following tables summarize key quantitative data for this compound and its comparators, focusing on environmental persistence and toxicity.

Table 1: Environmental Fate and Persistence

ParameterThis compoundChlorantraniliproleFlubendiamideLambda-cyhalothrin
Soil Half-Life (DT₅₀) 8.77 days (paddy soil)[2]233 - 886 days[3]Very slow degradation; degradate des-iodo is persistent[4]28 - 84 days[5]
Aquatic Half-Life (DT₅₀) 5.37 - 8.45 days (paddy water)[2]Stable at pH 4 & 7; <10 days at pH 9[6]Photolysis is a main degradation route; DT₅₀ of 4.3 days in natural water[7]> 3 weeks (natural light); < 10 min (UV light)[8]
Water Solubility Low[1]Low[9]29.90 µg/mL (20 °C)[10]Low[11]
Organic Carbon Partition Coefficient (Koc) Not AvailableHigh (suggests low mobility)Slight to medium mobility indicated[4]High (suggests strong binding to soil)[8]

Table 2: Acute Toxicity to Non-Target Organisms

OrganismEndpointThis compoundChlorantraniliproleFlubendiamideLambda-cyhalothrin
Fish 96-hr LC₅₀No Data Available>12.9 mg/L (Rainbow Trout)[12]No mortality at highest doses[13]0.078 - 2.3 µg/L (Highly Toxic)[14]
Aquatic Invertebrates (Daphnia sp.) 48-hr EC₅₀No Data Available5.7 - 13 µg/L (Highly Toxic)[9]Formulations are toxic[13]0.0023 - 3.3 µg/L (Highly Toxic)[14]
Birds Acute Oral LD₅₀No Data Available>2250 mg/kg (Bobwhite Quail)[12]>2000 mg/kg (Bobwhite Quail)[13]>3920 mg/kg (Low Toxicity)[14]
Bees Contact LD₅₀No Data Available>4 µ g/bee (Low Toxicity)[9]Low mortality (<40%) at field rates[15]0.026 µ g/bee (Highly Toxic)[11]
Earthworms 14-day LC₅₀No Data Available>1000 mg/kg soil (Low Toxicity)[12]Minimal impacts expected[13]>1000 mg/kg soil (Moderately Toxic)[11]

*LC₅₀ (Lethal Concentration 50%): The concentration of a chemical in air or water that kills 50% of the test animals in a given time.[16] *EC₅₀ (Effective Concentration 50%): The concentration of a chemical that produces a specific effect in 50% of the test organisms. *LD₅₀ (Lethal Dose 50%): The amount of a substance, given at once, which causes the death of 50% of a group of test animals.[16]

Experimental Protocols

The data presented in this guide are derived from studies that generally follow internationally recognized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure that data is reliable and comparable across different studies and chemicals.

General Principles of Key Environmental Impact Studies:

  • Environmental Fate (OECD 300 Series):

    • Soil Degradation (e.g., OECD 307): The insecticide, typically radiolabelled, is applied to standardized soil samples. These samples are incubated under controlled aerobic or anaerobic conditions (temperature, moisture, light). At various intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine the concentration of the parent compound and identify major transformation products. The time taken for 50% of the compound to degrade (DT₅₀) is then calculated.

    • Photolysis in Water (e.g., OECD 316): The insecticide is dissolved in a sterile aqueous buffer solution and exposed to a light source that simulates natural sunlight. The concentration of the insecticide is measured over time to determine its photodegradation rate. Dark controls are used to distinguish between photolytic and other degradation processes.[7]

  • Ecotoxicity (OECD 200 Series):

    • Fish, Acute Toxicity Test (OECD 203): Fish (e.g., Rainbow Trout, Zebra Fish) are exposed to a range of concentrations of the test substance in water for a 96-hour period. Mortality and other observable effects are recorded, and the LC₅₀ is determined.[17]

    • Daphnia sp., Acute Immobilisation Test (OECD 202): Aquatic invertebrates (e.g., Daphnia magna) are exposed to the test substance for 48 hours. The concentration that causes 50% of the daphnids to become immobilized (unable to swim) is determined as the EC₅₀.

    • Honeybees, Acute Contact Toxicity Test (OECD 214): Bees are directly exposed to the test substance, which is applied topically. Mortality is assessed over a defined period to determine the contact LD₅₀.[18]

    • Earthworm, Acute Toxicity Test (OECD 207): Earthworms are exposed to the test substance mixed into an artificial soil. Mortality is recorded after 7 and 14 days to calculate the LC₅₀.

Mandatory Visualization

The following diagrams illustrate key environmental pathways and experimental workflows.

Environmental_Risk_Assessment_Workflow cluster_risk Phase 3: Risk Characterization Pesticide Pesticide Properties (e.g., this compound) Exposure Exposure Assessment (PEC Calculation) Pesticide->Exposure Effects Effects Assessment (Ecotoxicity Data, PNEC Derivation) Pesticide->Effects Environment Receiving Environment (Soil, Water, Biota) Environment->Exposure Use Use Pattern (Application Rate, Frequency) Use->Exposure Risk Risk Calculation (Risk Quotient = PEC / PNEC) Exposure->Risk Effects->Risk Management Risk Management & Mitigation Risk->Management

Caption: Workflow for a typical environmental risk assessment of a pesticide.

Degradation_Pathways cluster_chlor Chlorantraniliprole Pathway cluster_flub Flubendiamide Pathway cluster_lambda Lambda-cyhalothrin Pathway C1 Chlorantraniliprole C2 IN-EQW78 (via cyclization & dehydration) C1->C2 Abiotic (Soil) or Hydrolysis (pH 9) C3 IN-GAZ70 (via demethylation) C2->C3 F1 Flubendiamide F2 des-iodo Flubendiamide (Persistent Degradate) F1->F2 Photolysis F3 NNI-0001-3-OH (via hydroxylation) F1->F3 Photolysis L1 Lambda-cyhalothrin L2 Ester Bond Cleavage Products L1->L2 Photolysis / Hydrolysis L3 Decarboxylation Products L1->L3 Photolysis

References

Metabolic Fate of Diamide Insecticides: A Comparative Analysis Across Key Lepidopteran Pests

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the metabolic pathways of diamide insecticides, a critical class of crop protection agents, reveals significant variations in detoxification mechanisms among major agricultural pests. This guide provides a comparative analysis of these pathways in three globally significant insect species: the diamondback moth (Plutella xylostella), the fall armyworm (Spodoptera frugiperda), and the rice stem borer (Chilo suppressalis). Understanding these differences is paramount for researchers, scientists, and drug development professionals in designing effective and sustainable pest management strategies.

The primary mechanism of metabolic resistance to diamide insecticides across these species involves a suite of detoxification enzymes, principally cytochrome P450 monooxygenases (CYPs), glutathione S-transferases (GSTs), and carboxylesterases (CarEs).[1][2][3] These enzymes facilitate the biotransformation of the insecticide molecules into less toxic, more water-soluble compounds that can be readily excreted by the insect.[4] However, the specific enzymes involved and the resulting metabolic profiles can differ substantially between species, influencing the efficacy of these insecticides.

Comparative Overview of Detoxification Enzymes

The overexpression or altered activity of detoxification enzymes is a key factor in the development of insecticide resistance.[2][3] The table below summarizes the involvement of major enzyme families in the metabolism of diamide and other insecticides in the selected insect species.

Insect SpeciesKey Detoxification Enzyme Families Involved in Diamide/Insecticide MetabolismSpecific Enzymes ImplicatedReference
Plutella xylostella Cytochrome P450s (CYPs), Glutathione S-transferases (GSTs), Carboxylesterases (CarEs)Overexpression of various P450s is linked to resistance.[1][1]
Spodoptera frugiperda Cytochrome P450s (CYPs), Glutathione S-transferases (GSTs), Uridine diphosphate glucuronosyl-transferases (UGTs)Increased levels of P450s, GSTs, and UGTs are associated with metabolic resistance.[5][5]
Chilo suppressalis Cytochrome P450s (CYPs), Uridine diphosphate glucuronosyl-transferases (UGTs)CYP4G90 and CYP4AU10 are involved in the metabolic detoxification of the diamide insecticide cyproflanilide. Upregulation of UGT33AG3 is found in chlorantraniliprole-resistant strains.[6]

Visualizing the Metabolic Pathways

The metabolic detoxification of diamide insecticides generally follows a two-phase process. Phase I, primarily mediated by CYPs, involves the introduction or unmasking of functional groups. Phase II, carried out by enzymes like GSTs and UGTs, involves the conjugation of these modified compounds with endogenous molecules to increase their solubility and facilitate excretion.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Diamide_Insecticide Diamide_Insecticide Metabolite_A Oxidized/Hydrolyzed Metabolites Diamide_Insecticide->Metabolite_A CYPs, CarEs (Oxidation, Hydrolysis) Metabolite_B Conjugated Metabolites (Water-soluble) Metabolite_A->Metabolite_B GSTs, UGTs (Conjugation) Excretion Excretion Metabolite_B->Excretion Transport out of cell

Generalized metabolic pathway of diamide insecticides in insects.

Experimental Protocols

The investigation of insecticide metabolic pathways relies on a combination of biochemical and molecular techniques. A typical workflow for identifying key detoxification genes is outlined below.

Rearing of Insect Strains

Insect strains, both susceptible and resistant to the insecticide of interest, are reared under controlled laboratory conditions. For Spodoptera frugiperda, an artificial diet can be used for mass rearing.[7]

Bioassays

The susceptibility of different insect strains to the insecticide is determined through bioassays. For larval bioassays, the diet-overlay method is commonly used, where various concentrations of the insecticide are applied to the surface of the artificial diet.[7] Mortality is assessed after a specific period, and lethal concentrations (e.g., LC50) are calculated.

Transcriptomic Analysis (RNA-Seq)

To identify genes involved in metabolic resistance, transcriptomic analysis is performed.

  • Sample Preparation: Larvae from both resistant and susceptible strains are exposed to a sub-lethal dose of the insecticide. Control groups are not exposed.

  • RNA Extraction and Sequencing: RNA is extracted from the larvae at different time points after exposure. The extracted RNA is then sequenced using next-generation sequencing technologies.

  • Data Analysis: The sequencing data is analyzed to identify differentially expressed genes (DEGs) between the resistant and susceptible strains, as well as between treated and untreated insects.[6] Genes encoding detoxification enzymes that are significantly upregulated in the resistant and/or treated insects are considered potential candidates for involvement in metabolic resistance.

Functional Genomics (RNA interference - RNAi)

To validate the function of candidate detoxification genes, RNA interference (RNAi) is employed.

  • dsRNA Synthesis: Double-stranded RNA (dsRNA) specific to the target gene is synthesized.

  • dsRNA Injection: The synthesized dsRNA is injected into the insect larvae. A control group is injected with a non-specific dsRNA (e.g., dsGFP).

  • Gene Knockdown Confirmation: The efficiency of gene knockdown is confirmed by measuring the mRNA levels of the target gene using quantitative real-time PCR (qRT-PCR).

  • Bioassay: The mortality of the gene-silenced larvae is assessed after exposure to the insecticide. Increased mortality in the larvae with the silenced target gene compared to the control group confirms the gene's role in detoxification.[6]

G cluster_setup Experimental Setup cluster_discovery Gene Discovery cluster_validation Functional Validation Insect_Rearing Insect Rearing (Susceptible & Resistant Strains) Bioassay Insecticide Bioassay (Determine LC50) Insect_Rearing->Bioassay RNA_Seq Transcriptome Sequencing (RNA-Seq) Bioassay->RNA_Seq Expose to sub-lethal dose DEG_Analysis Differential Gene Expression Analysis RNA_Seq->DEG_Analysis Candidate_Genes Identify Candidate Detoxification Genes DEG_Analysis->Candidate_Genes RNAi RNA interference (Gene Knockdown) Candidate_Genes->RNAi Validation_Bioassay Bioassay on Knockdown Insects RNAi->Validation_Bioassay Functional_Confirmation Functional Confirmation of Gene Role Validation_Bioassay->Functional_Confirmation

References

Validation of Cyhalodiamide as a novel insecticide for specific crop systems

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the diamide insecticide, cyhalodiamide, reveals its potential as a valuable tool in integrated pest management strategies, particularly for rice and vegetable cultivation. This guide provides a comparative assessment of its performance against established alternatives, supported by experimental data and detailed methodologies.

This compound is a phthaldiamide insecticide that has demonstrated significant efficacy against a range of lepidopteran pests. Its unique mode of action, targeting the insect's muscular system, offers an alternative to conventional chemistries and a potential solution for managing insecticide resistance. This document synthesizes available research to provide a clear comparison of this compound with other insecticides, outlines the experimental protocols used to generate this data, and visualizes key biological and experimental processes.

Performance Comparison of this compound

Field and laboratory studies have evaluated the efficacy of this compound against several key agricultural pests. The following tables summarize the comparative performance of this compound against other commonly used insecticides.

Efficacy Against Rice Pests

Table 1: Comparative Efficacy of this compound and Other Insecticides Against Rice Striped Stem Borer (Chilo suppressalis)

InsecticideApplication RatePest Mortality (%)Yield (t/ha)Reference
This compound Data not available in provided search resultsData not available in provided search resultsData not available in provided search results
Chlorantraniliprole 18.5 SC0.4 ml/l-3.31
Fipronil 5 SC---
Chlorpyriphos 20 EC2.0 ml/l-3.24
Diazinon 10 G15 kg/ha --
Flubendiamide 20 WG0.9 kg/ha --
Dinotefuran 20 SG0.75 kg/ha --

Note: Direct comparative data for this compound's impact on yield and mortality percentage against rice striped stem borer was not available in the provided search results. The table reflects the performance of other insecticides for context.

Table 2: Efficacy of Various Insecticides Against Rice Leaf Folder

InsecticideMortality Rate (%)Paddy Yield ( kg/ha )Reference
This compound Data not available in provided search resultsData not available in provided search results
Chlorantraniliprole89.0 - 94.13583.0 - 4540.0
Flubendiamide84.6 - 90.43566.7 - 4476.7
Fipronil72.2 - 87.03483.3 - 4493.3
Gamma-cyhalothrin44.0 - 90.2-
Lambda-cyhalothrin29.0 - 53.5-

Note: While this compound is effective against rice pests, specific quantitative data on its performance against the rice leaf folder was not found in the provided search results. The table presents data for other insecticides to offer a comparative landscape.

Efficacy Against Vegetable Pests

Table 3: Comparative Efficacy of this compound and Other Insecticides Against Diamondback Moth (Plutella xylostella) on Cabbage

InsecticideLarval Population (per plant)Reference
This compound Data not available in provided search results
Chlorantraniliprole0.44
Emamectin benzoate0.53
Flubendiamide0.60
Spinosad0.67
Indoxacarb0.73
Dichlorvos0.78
NSKE0.91
Untreated Check4.73

Note: Specific data on this compound's direct impact on the larval population of the diamondback moth was not available in the search results. The table illustrates the performance of other insecticides in controlling this pest.

Experimental Protocols

The data presented in this guide is based on established experimental methodologies designed to assess the efficacy of insecticides. Below are detailed protocols for key experiments.

Laboratory Bioassay: Leaf-Dip Method

This method is commonly used to determine the intrinsic toxicity of an insecticide to a target pest.

  • Preparation of Insecticide Solutions: A series of graded concentrations of the test insecticide (e.g., this compound) and a control (water or a solvent blank) are prepared.

  • Leaf Preparation: Fresh, unsprayed host plant leaves (e.g., cabbage for Plutella xylostella or rice for Chilo suppressalis) are collected. Leaf discs of a standard size are excised.

  • Dipping: Each leaf disc is immersed in a specific insecticide concentration for a set period (e.g., 10-30 seconds) with gentle agitation to ensure complete coverage.

  • Drying: The treated leaf discs are allowed to air dry on a clean, non-absorbent surface.

  • Insect Exposure: Once dry, the leaf discs are placed in individual ventilated containers (e.g., Petri dishes) lined with moistened filter paper. A known number of target pest larvae (of a specific instar) are introduced into each container.

  • Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the lethal concentration values (e.g., LC50, LC90).

Field Efficacy Trial

Field trials are essential for evaluating the performance of an insecticide under real-world agricultural conditions.

  • Experimental Design: The trial is set up in a randomized complete block design (RCBD) with multiple replications for each treatment.

  • Plot Establishment: Individual plots of a specific size are

Safety Operating Guide

Proper Disposal of Cyhalodiamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for cyhalodiamide, a novel agrochemical effective against Lepidoptera pests. Adherence to these protocols is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as nitrile), safety goggles or a face shield, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In the event of a spill, isolate the area and prevent entry of unnecessary personnel. Absorb the spill with inert materials like sand or clay, and collect the contaminated material into a designated, labeled container for disposal. Do not allow the chemical to enter drains or waterways, as it is toxic to aquatic organisms.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste generated in a laboratory.

  • Waste Segregation and Collection:

    • All solid and liquid waste containing this compound must be collected in separate, clearly labeled, and compatible waste containers.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to hazardous reactions.

    • Containers should be kept tightly closed when not in use and stored in a designated satellite accumulation area.

  • Container Management:

    • For empty containers that held this compound, it is recommended to triple-rinse them with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate from this process must be collected and treated as hazardous waste.

    • Never reuse empty this compound containers for any other purpose.

  • Disposal of Unused or Expired this compound:

    • Small quantities of unused or expired this compound should be treated as hazardous waste.

    • Do not attempt to neutralize this compound with strong acids or bases without a validated procedure, as this can be hazardous. While amides can be hydrolyzed, this process is typically slow and requires specific, often harsh, conditions which may not be safe or effective for a complex molecule like this compound.

  • Contacting a Hazardous Waste Disposal Facility:

    • The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

    • Provide the disposal facility with a copy of the Safety Data Sheet (SDS) for this compound and a clear characterization of the waste.

    • Follow all local, state, and federal regulations regarding the transportation and disposal of hazardous chemical waste. State and local laws can be stricter than federal requirements.

Data on this compound Properties and Disposal

ParameterValue/InformationSource
Chemical Name 3-chloro-2-N-(2-cyanopropan-2-yl)-1-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]benzene-1,2-dicarboxamide
Molecular Formula C22H17ClF7N3O2
Environmental Hazards Toxic to fish and bees.
Degradation Considered easily degradable in soil and water. Half-life in paddy soil is approximately 8.77 days and in paddy water is 5.37–8.45 days.
Recommended PPE Chemical-resistant gloves, safety goggles/face shield, lab coat.
Spill Cleanup Absorb with inert material (sand, clay), collect in a labeled container for disposal.
Disposal Method Collection as hazardous waste and disposal via a licensed hazardous waste facility.

Logical Flow of this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.